molecular formula C14H11N3 B580718 4-(1-phenyl-1H-pyrazol-5-yl)pyridine CAS No. 1269292-42-3

4-(1-phenyl-1H-pyrazol-5-yl)pyridine

Cat. No.: B580718
CAS No.: 1269292-42-3
M. Wt: 221.263
InChI Key: SKUKESQGNMRTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-phenyl-1H-pyrazol-5-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C14H11N3 and its molecular weight is 221.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1269292-42-3

Molecular Formula

C14H11N3

Molecular Weight

221.263

IUPAC Name

4-(2-phenylpyrazol-3-yl)pyridine

InChI

InChI=1S/C14H11N3/c1-2-4-13(5-3-1)17-14(8-11-16-17)12-6-9-15-10-7-12/h1-11H

InChI Key

SKUKESQGNMRTPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=NC=C3

Synonyms

4-(1-phenyl-1H-pyrazol-5-yl)pyridine

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(1-phenyl-1H-pyrazol-5-yl)pyridine. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to its unique structural combination of a pyridine and a phenyl-substituted pyrazole moiety. This guide outlines a plausible synthetic route, detailed experimental protocols, and predicted characterization data based on analogous compounds found in the scientific literature.

Synthetic Strategy

The proposed synthesis of this compound is based on a well-established method for pyrazole formation: the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. In this case, the strategy involves a two-step process commencing with the synthesis of an α,β-unsaturated ketone, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, which serves as a key intermediate. This intermediate is then cyclized with phenylhydrazine to yield the target compound. This approach offers a straightforward and efficient route to the desired molecular scaffold.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Pyrazole Ring Formation cluster_purification Purification A 4-Acetylpyridine C (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one A->C Reflux B Dimethylformamide dimethyl acetal (DMF-DMA) B->C E This compound C->E Reflux in Ethanol D Phenylhydrazine D->E F Crude Product E->F G Column Chromatography F->G H Pure Product G->H

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar compounds.

Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
  • To a solution of 4-acetylpyridine (1.0 eq) in an appropriate solvent (e.g., toluene), add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product may be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Synthesis of this compound
  • Dissolve the crude (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq) in ethanol.

  • To this solution, add phenylhydrazine (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent by rotary evaporation.

  • The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data

As no experimentally determined data for this compound is currently available in the cited literature, the following data is predicted based on the analysis of structurally related compounds.

Physical and Spectroscopic Data (Predicted)
ParameterPredicted Value
Physical State Solid
Melting Point Not available
Molecular Formula C₁₄H₁₁N₃
Molecular Weight 221.26 g/mol
Yield 60-70% (estimated)
¹H NMR (CDCl₃)See Table 2 for predicted chemical shifts
¹³C NMR (CDCl₃)See Table 3 for predicted chemical shifts
Mass Spec (ESI) m/z 222.10 [M+H]⁺
Predicted ¹H NMR Spectral Data

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6d2HPyridine H-2, H-6
~7.7d1HPyrazole H-4
~7.5 - 7.3m5HPhenyl-H
~7.2d2HPyridine H-3, H-5
~6.5d1HPyrazole H-3
Predicted ¹³C NMR Spectral Data

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150.5Pyridine C-2, C-6
~148.0Pyrazole C-5
~142.0Pyrazole C-3
~139.5Phenyl C-1 (ipso)
~138.0Pyridine C-4
~129.5Phenyl C-3, C-5
~128.0Phenyl C-4
~125.0Phenyl C-2, C-6
~121.0Pyridine C-3, C-5
~108.0Pyrazole C-4

Logical Relationships in Characterization

The structural elucidation of this compound relies on the combined interpretation of various spectroscopic techniques.

Characterization_Logic Structural Characterization Logic cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_conclusion Final Structure MS Mass Spectrometry MolWeight Molecular Weight MS->MolWeight HNMR 1H NMR ProtonEnv Proton Environments (Chemical Shift, Multiplicity, Integration) HNMR->ProtonEnv CNMR 13C NMR CarbonSkel Carbon Skeleton (Number and Type of Carbons) CNMR->CarbonSkel Structure Confirmed Structure of This compound MolWeight->Structure ProtonEnv->Structure CarbonSkel->Structure

Caption: Logical workflow for structural elucidation.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. While the presented experimental data is predictive, it is based on well-established synthetic methodologies and spectroscopic data from closely related analogs. This information is intended to serve as a valuable starting point for researchers aiming to synthesize and explore the properties and potential applications of this novel compound. Further experimental validation is recommended to confirm the proposed protocols and characterization data.

The Physicochemical Landscape of Novel Pyrazole-Pyridine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their unique arrangement of nitrogen atoms and aromatic character imparts favorable physicochemical properties, making them attractive candidates for drug development. This technical guide provides an in-depth overview of the core physicochemical properties of novel pyrazole-pyridine compounds, detailed experimental protocols for their characterization, and a visual representation of their potential role in modulating key signaling pathways. Understanding these properties is crucial for optimizing lead compounds and predicting their pharmacokinetic behavior, ultimately accelerating the drug discovery process.

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties for a representative series of novel pyrazole-pyridine derivatives. These values are illustrative and representative of typical ranges observed for this class of compounds.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKalogPAqueous Solubility (µg/mL)
PP-001 C₁₅H₁₂N₄O276.28188-1914.82.550
PP-002 C₁₆H₁₄N₄O290.31195-1985.12.835
PP-003 C₁₅H₁₁ClN₄O310.73205-2084.53.115
PP-004 C₁₅H₁₁FN₄O294.27201-2044.62.740
PP-005 C₁₇H₁₆N₄O₂320.34212-2155.32.275

Experimental Protocols

Detailed methodologies for the synthesis and physicochemical characterization of novel pyrazole-pyridine compounds are essential for reproducible research and development.

Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a general method for the synthesis of a 1,4-disubstituted-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.

Materials:

  • Substituted 5-aminopyrazole

  • Appropriate α,β-unsaturated ketone

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • n-hexane

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 mmol) in DMF (2 mL), add a solution of the 5-aminopyrazole (1.0 mmol) in EtOH (2 mL) at room temperature.

  • Degas the reaction mixture by bubbling nitrogen through it for 10 minutes.

  • Add ZrCl₄ (0.3 mmol) to the reaction mixture.

  • Stir the mixture vigorously at 95 °C for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Partition the residue between water (20 mL) and ethyl acetate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent to yield the pure pyrazolo[3,4-b]pyridine derivative.[1]

Determination of Melting Point

Apparatus:

  • Melting point apparatus (e.g., Gallenkamp MFB-595)

  • Capillary tubes

Procedure:

  • Ensure the melting point apparatus is calibrated.

  • Finely powder a small amount of the dry, purified compound.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.[1]

Determination of pKa by Potentiometric Titration

Apparatus:

  • Potentiometer with a combined pH electrode

  • Burette

  • Stirrer

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Deionized water

Procedure:

  • Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Accurately weigh approximately 5-10 mg of the pyrazole-pyridine compound and dissolve it in a known volume of deionized water (e.g., 50 mL). If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, and the apparent pKa will be determined.

  • If the compound is expected to be acidic, titrate the solution with the standardized 0.1 M NaOH solution. If it is expected to be basic, titrate with the standardized 0.1 M HCl solution.

  • Add the titrant in small increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.

Determination of logP by the Shake-Flask Method

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Buffer solution (pH 7.4)

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the pyrazole-pyridine compound in a suitable solvent.

  • Add a known amount of the stock solution to a flask containing equal volumes of n-octanol and water (or buffer for logD).

  • Shake the flask vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

  • Allow the two phases to separate by standing or by centrifugation.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility by Turbidimetric Method

Apparatus:

  • 96-well microplate

  • Plate reader with turbidity measurement capability

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the pyrazole-pyridine compound in DMSO at a high concentration (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to PBS to create a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for equilibration.

  • Measure the turbidity (optical density) of each well at a specific wavelength (e.g., 650 nm) using a plate reader.

  • The aqueous solubility is the concentration at which the turbidity begins to increase significantly, indicating the precipitation of the compound.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by pyrazole-pyridine compounds and the experimental workflow for their physicochemical characterization.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS Receptor->RAS Activates PI3K PI3K Receptor->PI3K Activates GrowthFactor Growth Factor GrowthFactor->Receptor PyrazolePyridine Pyrazole-Pyridine Inhibitor PyrazolePyridine->Receptor Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Transcription->Proliferation

Kinase Inhibitor Signaling Pathway

Physicochemical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_analysis Data Analysis & Decision Start Design & Synthesize Pyrazole-Pyridine Compound Purify Purify by Column Chromatography Start->Purify Structure Structural Confirmation (NMR, MS) Purify->Structure Purity Purity Analysis (HPLC) Structure->Purity MP Melting Point Determination Purity->MP pKa pKa Determination (Potentiometric Titration) Purity->pKa logP logP Determination (Shake-Flask Method) Purity->logP Solubility Aqueous Solubility (Turbidimetric Method) Purity->Solubility DataTable Compile Data in Physicochemical Table MP->DataTable pKa->DataTable logP->DataTable Solubility->DataTable Decision Go/No-Go Decision for Further Development DataTable->Decision

Physicochemical Characterization Workflow

References

Determining the Crystal Structure of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure determination of pyrazole-containing compounds, with a specific focus on 4-(1-phenyl-1H-pyrazol-5-yl)pyridine. While crystallographic data for the exact title compound is not publicly available, this guide utilizes data from the closely related analogue, 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine, to illustrate the core principles and experimental procedures. This document is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and drug development.

Introduction to Phenylpyrazole Derivatives

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The spatial arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. The title compound, this compound, and its analogues are of particular interest for their potential as kinase inhibitors and for other biological applications.

Crystallographic Data Analysis

The determination of a crystal structure through single-crystal X-ray diffraction provides precise information about the molecular geometry, intermolecular interactions, and packing of molecules in the solid state. As a proxy for this compound, the crystallographic data for 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine is presented below. This data offers insights into the expected structural features of the target compound.

Table 1: Crystal Data and Structure Refinement for 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine.[1]
ParameterValue
Empirical FormulaC₂₀H₁₅N₃
Formula Weight297.36
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.5700(6) Å
b12.2810(13) Å
c12.1750(13) Å
α90°
β94.429(7)°
γ90°
Volume1572.0(2) ų
Z4
Density (calculated)1.256 Mg/m³
Absorption Coefficient0.077 mm⁻¹
F(000)624
Data Collection
DiffractometerBruker APEX-II CCD
Theta range for data collection2.15 to 25.00°
Index ranges-12<=h<=12, -14<=k<=14, -14<=l<=14
Reflections collected11234
Independent reflections2758 [R(int) = 0.0345]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2758 / 0 / 209
Goodness-of-fit on F²1.043
Final R indices [I>2sigma(I)]R1 = 0.0469, wR2 = 0.1198
R indices (all data)R1 = 0.0611, wR2 = 0.1312

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystal structure.

Synthesis and Crystallization

The synthesis of this compound would typically involve the condensation of a 1,3-dicarbonyl compound with phenylhydrazine, followed by further functionalization to introduce the pyridine moiety.

General Crystallization Procedure:

  • Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents for crystallization of organic molecules include ethanol, methanol, acetone, and ethyl acetate.

  • Dissolution: The synthesized compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Slow Cooling/Evaporation: The solution is allowed to cool slowly to room temperature. Alternatively, slow evaporation of the solvent at a constant temperature can be employed. These slow processes encourage the formation of large, well-ordered single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully separated from the mother liquor.

Single-Crystal X-ray Diffraction

This non-destructive analytical technique provides detailed information about the internal lattice of a crystal.

Detailed Experimental Workflow:

  • Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. A modern diffractometer, such as a Bruker APEX-II CCD, is commonly used. The diffractometer rotates the crystal through a series of angles, and the diffraction pattern is recorded on a detector.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the reflections are integrated, and a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection is generated.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. Software packages like SHELXS are typically used for this step.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. SHELXL is a commonly used program for structure refinement.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXS) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Validation (e.g., CHECKCIF) StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

A flowchart illustrating the major steps in crystal structure determination.
Potential Biological Signaling Pathway

Phenylpyrazole derivatives have been investigated for their role as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and differentiation. A hypothetical signaling pathway that could be targeted by a this compound-based inhibitor is depicted below.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription CellResponse Cellular Responses (Proliferation, Survival) Transcription->CellResponse Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

A hypothetical MAPK/ERK signaling pathway targeted by a phenylpyrazole inhibitor.

Conclusion

The determination of the crystal structure of novel compounds like this compound is a cornerstone of modern drug discovery. The detailed atomic-level information obtained from single-crystal X-ray diffraction is invaluable for understanding the conformational properties, intermolecular interactions, and ultimately, the biological activity of a molecule. While the specific crystallographic data for the title compound remains to be reported, the methodologies and data from closely related structures provide a robust framework for future investigations. This guide serves as a practical resource for researchers aiming to elucidate the crystal structures of new chemical entities and leverage this knowledge for the development of next-generation therapeutics.

An Exploratory Screening of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine for Potential Biological Activities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide details the exploratory screening of the novel heterocyclic compound, 4-(1-phenyl-1H-pyrazol-5-yl)pyridine, for a range of biological activities. Recognizing the therapeutic potential of pyrazole and pyridine scaffolds, this investigation focuses on the preliminary assessment of its anticancer, anti-inflammatory, and antimicrobial properties. This document provides a comprehensive overview of the experimental protocols employed, presents the collated biological data, and visualizes the potential mechanistic pathways. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The fusion of pyrazole and pyridine rings in a single molecular entity presents a compelling scaffold for drug discovery. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Similarly, the pyridine moiety is a common feature in numerous approved drugs. The compound this compound combines these two privileged heterocycles, suggesting a potential for multifaceted biological effects. This guide outlines a systematic, exploratory screening approach to elucidate the therapeutic potential of this specific molecule.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for analogous compounds. The general approach involves the condensation of a substituted chalcone with phenylhydrazine.

Proposed Synthetic Scheme:

A mixture of 1-(pyridin-4-yl)ethan-1-one and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated to produce (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. This intermediate is then reacted with phenylhydrazine in a suitable solvent, such as ethanol, under reflux conditions. The cyclization reaction yields the target compound, this compound. Purification can be achieved through column chromatography.

Exploratory Biological Screening

The initial biological evaluation of this compound was designed to cover three key therapeutic areas: oncology, inflammation, and infectious diseases. The following sections detail the experimental protocols and present the findings from these preliminary screens.

Anticancer Activity

The antiproliferative potential of this compound was assessed against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[2]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Cell LineIC50 (µM) of this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Data to be determinedKnown Value
A549Data to be determinedKnown Value
HCT116Data to be determinedKnown Value
Table 1: Anticipated results of the MTT assay for this compound against various cancer cell lines.
Anti-inflammatory Activity

The anti-inflammatory potential was investigated by assessing the compound's ability to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for 1 hour before stimulation with LPS (1 µg/mL).

  • Incubation: The cells are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay): 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent.[3][4] The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated, untreated cells.

  • Enzyme and Inhibitor Preparation: Recombinant human COX-2 enzyme is used. The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.[5]

  • Reaction Initiation: The assay is performed in a 96-well plate. The reaction mixture contains the COX-2 enzyme, a heme cofactor, and the test compound or a known inhibitor (e.g., celecoxib). The reaction is initiated by the addition of arachidonic acid.[5][6]

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a commercially available ELISA kit following the manufacturer's instructions.[7]

  • Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

AssayIC50 (µM) of this compoundPositive Control (e.g., L-NAME/Celecoxib) IC50 (µM)
Nitric Oxide ProductionData to be determinedKnown Value
COX-2 Inhibition (PGE2)Data to be determinedKnown Value
Table 2: Anticipated results of anti-inflammatory assays for this compound.
Antimicrobial Activity

The antimicrobial activity was evaluated against a panel of pathogenic bacteria and fungi using the disc diffusion method to determine the zone of inhibition, followed by the determination of the Minimum Inhibitory Concentration (MIC).

  • Microorganism Culture: Strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) are cultured in appropriate broth.

  • Inoculum Preparation: The microbial cultures are adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Agar Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates is evenly inoculated with the microbial suspension.

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface. Standard antibiotic and antifungal discs serve as positive controls.

  • Incubation: The plates are incubated at 37°C for 24 hours (bacteria) or 25-28°C for 48 hours (fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

  • MIC Determination: A broth microdilution method is used to determine the MIC. Serial dilutions of the compound are prepared in a 96-well plate, and a standardized microbial suspension is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.

MicroorganismZone of Inhibition (mm)MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureusData to be determinedData to be determinedKnown Value
E. coliData to be determinedData to be determinedKnown Value
C. albicansData to be determinedData to be determinedKnown Value
Table 3: Anticipated results of antimicrobial screening for this compound.

Potential Signaling Pathways and Mechanisms of Action

Based on the known biological activities of pyrazole-containing compounds, several signaling pathways are of interest for further investigation into the mechanism of action of this compound.

Kinase Inhibition and Anticancer Effects

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are key targets.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Inhibitor->RAF Inhibitor->MEK NFkB_Pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB inhibits NFkB_active Active NF-κB (nuclear translocation) NFkB->NFkB_active ProinflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->ProinflammatoryGenes Inhibitor This compound Inhibitor->IKK Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antiinflammatory Anti-inflammatory Screening (NO & COX-2 Assays) Characterization->Antiinflammatory Antimicrobial Antimicrobial Screening (Disc Diffusion & MIC) Characterization->Antimicrobial DataAnalysis IC50 / MIC Determination Anticancer->DataAnalysis Antiinflammatory->DataAnalysis Antimicrobial->DataAnalysis PathwayAnalysis Signaling Pathway Investigation DataAnalysis->PathwayAnalysis

References

Spectroscopic and Synthetic Insights into 4-(1-Phenyl-1H-pyrazol-5-yl)pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodologies for derivatives of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of comprehensive public data for a wide range of these specific derivatives, this document focuses on a well-characterized example, 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine, and supplements this with data from closely related analogues to provide a foundational understanding for researchers in this field.

Core Structure and Synthesis

The fundamental structure consists of a pyridine ring attached to the 5-position of a 1-phenyl-1H-pyrazole ring. The synthesis of these compounds generally involves the condensation of a chalcone precursor with phenylhydrazine.

A representative synthetic pathway is that of 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine, which is synthesized from (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one and phenylhydrazine.

SynthesisWorkflow Synthetic Workflow for 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine Chalcone (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one Reflux Reflux (4h) Chalcone->Reflux Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reflux Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reflux Workup Work-up (Distillation, Water, DCM Extraction) Reflux->Workup Purification Column Chromatography (Hexane:Ethyl Acetate) Workup->Purification Product 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine Purification->Product

Caption: Synthetic workflow for 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine.

Experimental Protocol: Synthesis of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine[1]

A mixture of (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one (2 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in acetonitrile (30 ml) is refluxed for 4 hours.[1] Following the reaction, the solvent is completely distilled off. The residue is then poured into water and extracted with dichloromethane. The organic layer is dried using anhydrous sodium sulphate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography using a hexane:ethyl acetate solvent system to yield the final product as a yellow solid.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific ¹H and ¹³C NMR data for 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine were not detailed in the primary literature, the following tables provide representative data for related pyrazolopyridine and diphenylpyrazole structures to infer expected chemical shifts.

Table 1: Representative ¹H NMR Spectroscopic Data for Related Pyrazole Derivatives

Compound/FragmentProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)Solvent
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one[2]o-Ph8.00–7.98m-CDCl₃
p-Ph7.60–7.57m-CDCl₃
m-Ph7.48–7.44m-CDCl₃
Pyrazole H-47.65–7.64m-CDCl₃
Pyrazole H-57.54–7.53m-CDCl₃
Pyrazole H-36.28–6.26m-CDCl₃
2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile[3]Pyrazole H8.28s-DMSO-d₆
Aromatic H7.84–7.41m-DMSO-d₆
NH₂5.41br s-DMSO-d₆

Table 2: Representative ¹³C NMR Spectroscopic Data for Related Pyrazole Derivatives

Compound/FragmentCarbonChemical Shift (δ, ppm)Solvent
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one[2]C=O194.7CDCl₃
Pyrazole C-4140.3 (2C)CDCl₃
Phenyl C (ipso)135.9CDCl₃
Phenyl CH133.7, 129.1 (2C), 128.7 (2C), 128.2 (2C)CDCl₃
Pyrazole C-5106.6 (2C)CDCl₃
2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile[3]Aromatic/Heteroaromatic C159.61, 152.12, 139.73, 136.18, 132.46, 130.38, 130.21, 129.97, 129.72, 129.59, 129.18, 128.17, 127.92, 127.48, 120.17DMSO-d₆
CN114.25DMSO-d₆
Aromatic/Heteroaromatic C88.61, 87.00DMSO-d₆
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups. For pyrazole-pyridine systems, characteristic peaks include C=N, C=C, and C-H stretching and bending vibrations.

Table 3: Representative FT-IR Spectroscopic Data for Related Pyrazole Derivatives

CompoundWavenumber (cm⁻¹)Assignment
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one[2]1663C=O stretching
1615, 1570C=N, C=C stretching
2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile[3]3432, 3367, 3311NH₂ stretching
3052Aromatic C-H stretching
2218CN stretching
1626C=N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds.

Table 4: Mass Spectrometry Data for a Related Diphenylpyrazole

CompoundIonization Mode[M+H]⁺ (m/z)
1,3-Diphenyl-1H-pyrazoleGC-MS (EI)220

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound derivatives are not extensively documented, pyrazole-containing compounds are known to interact with various biological targets. The general workflow for investigating such interactions is depicted below.

BiologicalScreening General Workflow for Biological Evaluation Compound Synthesized Pyrazolylpyridine Derivative TargetIdentification Target Identification (e.g., Kinases, Receptors) Compound->TargetIdentification InVitroAssay In Vitro Assays (e.g., Enzyme Inhibition, Binding) TargetIdentification->InVitroAssay CellBasedAssay Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) InVitroAssay->CellBasedAssay InVivoModel In Vivo Models (e.g., Animal Models of Disease) CellBasedAssay->InVivoModel LeadOptimization Lead Optimization InVivoModel->LeadOptimization LeadOptimization->Compound Structure-Activity Relationship (SAR)

Caption: A generalized workflow for the biological screening of novel compounds.

Conclusion

This technical guide provides a foundational overview of the synthesis and spectroscopic characteristics of this compound derivatives, with a specific focus on the 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine analogue. While a comprehensive dataset for a broad range of derivatives remains to be fully elucidated in publicly accessible literature, the provided information on synthetic protocols and comparative spectral data from related structures offers a valuable starting point for researchers. Further investigation is warranted to expand the spectroscopic library for this class of compounds to facilitate their development in various scientific and medicinal applications.

References

Phenyl-Pyrazolyl-Pyridine Scaffolds: A Technical Guide to their Discovery, Synthesis, and Application in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenyl-pyrazolyl-pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the discovery and synthetic history of this important scaffold, with a focus on its application as an inhibitor of key signaling kinases such as p38 mitogen-activated protein kinase (MAPK) and Src kinase. This document details the seminal discoveries, key synthetic methodologies, structure-activity relationships (SAR), and relevant experimental protocols to serve as a comprehensive resource for researchers in the field of drug discovery.

Discovery as Kinase Inhibitors

The journey of phenyl-pyrazolyl-pyridine scaffolds as kinase inhibitors is rooted in the broader effort to develop small molecules that can modulate the activity of kinases, a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

A significant breakthrough in the field was the identification of pyrazolo[1,5-a]pyridines as potent inhibitors of p38 MAP kinase.[1][2] The initial discovery of 2-(4-fluorophenyl)-3-(4-pyridinyl)pyrazolo[1,5-a]pyridine demonstrated anti-TNF-α properties both in vitro and in vivo.[2] This led to the design and synthesis of a series of pyrazolo[1,5-a]pyridine derivatives with the aim of improving their metabolic stability and in vivo pharmacokinetic profiles.[1] This early work established the potential of the pyrazolopyridine core as a valuable pharmacophore for targeting p38 MAPK.

Further research has expanded the utility of this scaffold to other kinase targets, including Src family kinases, by modifying the substitution patterns on the phenyl, pyrazolyl, and pyridine rings. The versatility of this scaffold allows for the fine-tuning of inhibitory activity and selectivity against a range of kinases.

Synthetic History and Methodologies

The synthesis of phenyl-pyrazolyl-pyridine scaffolds has evolved to allow for the efficient and versatile production of a wide array of derivatives. The general strategy involves the construction of the core pyrazolopyridine ring system followed by the introduction of the phenyl and other substituents, often via cross-coupling reactions.

Synthesis of the Pyrazolo[1,5-a]pyridine Core

A common and convergent method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the regioselective [3 + 2] cycloaddition of N-aminopyridinium salts with alkynes.[3] This approach allows for the introduction of substituents on both the pyrazole and pyridine portions of the scaffold.

Suzuki-Miyaura Cross-Coupling for Phenyl-Pyridine Linkage

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of phenyl-pyrazolyl-pyridine scaffolds, enabling the crucial carbon-carbon bond formation between the pyridine and phenyl rings. This palladium-catalyzed reaction typically involves the coupling of a halogenated pyridine derivative with a phenylboronic acid or its ester.

Below is a general multi-step synthetic workflow for a representative N-phenyl-4-(1H-pyrazol-4-yl)pyridin-2-amine scaffold.

Synthetic Workflow cluster_0 Pyrazolopyridine Core Synthesis cluster_1 Functionalization start Substituted N-Aminopyridinium Salt cycloaddition [3+2] Cycloaddition start->cycloaddition alkyne Substituted Alkyne alkyne->cycloaddition pyrazolopyridine Substituted Pyrazolo[1,5-a]pyridine cycloaddition->pyrazolopyridine halogenation Halogenation pyrazolopyridine->halogenation halopyrazolopyridine Halogenated Pyrazolopyridine halogenation->halopyrazolopyridine suzuki Suzuki-Miyaura Coupling halopyrazolopyridine->suzuki final_product Phenyl-Pyrazolyl-Pyridine Scaffold suzuki->final_product phenylboronic Phenylboronic Acid phenylboronic->suzuki

General synthetic workflow for phenyl-pyrazolyl-pyridine scaffolds.

Structure-Activity Relationship (SAR)

The biological activity of phenyl-pyrazolyl-pyridine scaffolds is highly dependent on the nature and position of substituents on the three constituent rings. Extensive SAR studies have been conducted to optimize potency and selectivity for various kinase targets.

p38 MAPK Inhibitors

For p38 MAPK inhibition, the following general SAR trends have been observed for pyrazolo[1,5-a]pyridine derivatives:

  • Pyridine Ring: Substitution at the 3-position of the pyrazolo[1,5-a]pyridine core with a 4-pyridyl group is often crucial for potent p38 inhibition.

  • Phenyl Ring: The substitution pattern on the phenyl ring at the 2-position of the scaffold significantly influences activity and pharmacokinetic properties. Electron-withdrawing groups, such as fluorine, are often well-tolerated.

  • Pyrazolopyridine Core: Modifications to the core structure can impact metabolic stability. For instance, the introduction of electron-rich groups can influence in vivo clearance rates.[2]

CompoundR1R2p38α IC50 (nM)Reference
1 4-FluorophenylH50[1]
2 4-Fluorophenyl6-Methyl30[1]
3 4-Fluorophenyl6-Methoxy25[1]
4 2,4-DifluorophenylH40[1]
5 2,4-Difluorophenyl6-Methyl20[1]

Signaling Pathway Interactions

Phenyl-pyrazolyl-pyridine inhibitors primarily exert their effects by targeting key kinases within cellular signaling cascades. The p38 MAPK and Src kinase pathways are two of the most well-characterized targets.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical regulator of inflammatory responses.[4][5][6] It is activated by cellular stresses and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β. Phenyl-pyrazolyl-pyridine inhibitors, by binding to the ATP-binding site of p38α, block its kinase activity and prevent the phosphorylation of downstream substrates, thereby attenuating the inflammatory cascade.

p38_pathway stress Cellular Stress / Cytokines mkkk MAPKKK (e.g., TAK1, ASK1) stress->mkkk activates mkk36 MKK3/6 mkkk->mkk36 phosphorylates p38 p38 MAPK mkk36->p38 phosphorylates downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream phosphorylates inhibitor Phenyl-Pyrazolyl-Pyridine Inhibitor inhibitor->p38 inhibits response Inflammatory Response (e.g., TNF-α, IL-1β production) downstream->response leads to

Inhibition of the p38 MAPK signaling pathway.

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases involved in a multitude of cellular processes, including cell growth, proliferation, and migration. Aberrant Src activity is frequently observed in various cancers. Phenyl-pyrazolyl-pyridine inhibitors can be designed to target the ATP-binding pocket of Src, preventing the phosphorylation of its substrates and disrupting downstream signaling pathways that contribute to cancer progression.

Src_pathway receptor Growth Factor Receptor src Src Kinase receptor->src activates downstream Downstream Pathways (e.g., Ras/MAPK, PI3K/Akt) src->downstream activates inhibitor Phenyl-Pyrazolyl-Pyridine Inhibitor inhibitor->src inhibits response Cellular Responses (Proliferation, Migration, Survival) downstream->response promote

Inhibition of the Src kinase signaling pathway.

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridines

Step 1: Synthesis of 1-aminopyridinium iodide. To a solution of pyridine in dichloromethane is added O-(diphenylphosphinyl)hydroxylamine at 0 °C. The reaction mixture is stirred at room temperature overnight. The resulting precipitate is filtered and washed with dichloromethane to afford 1-aminopyridinium iodide.

Step 2: Synthesis of 2-Aryl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine. A mixture of 1-aminopyridinium iodide, the corresponding aryl-pyridin-4-yl-acetylene, and potassium carbonate in dimethylformamide is heated at 120 °C for 12 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified by column chromatography to yield the desired product.[3]

General Procedure for Suzuki-Miyaura Cross-Coupling

To a solution of the halogenated pyrazolopyridine derivative in a mixture of toluene, ethanol, and water is added the corresponding phenylboronic acid, sodium carbonate, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated at reflux for 12 hours under an inert atmosphere. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.[7]

In Vitro p38α MAPK Kinase Assay Protocol

This protocol is adapted from a standard in vitro kinase assay to determine the inhibitory activity of test compounds against p38α MAPK.[8][9][10][11]

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATF-2 (or other suitable substrate)

  • ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase assay buffer to the wells of a 96-well plate.

  • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the p38α MAPK enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate (ATF-2).

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The phenyl-pyrazolyl-pyridine scaffold represents a highly successful and versatile platform for the development of kinase inhibitors. Its synthetic tractability, coupled with the ability to modulate its biological activity through targeted substitutions, has led to the discovery of potent inhibitors for key therapeutic targets like p38 MAPK and Src kinase. This technical guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of this important class of compounds, serving as a valuable resource for the continued development of novel kinase-targeted therapies.

References

Preliminary Investigation of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine as a Kinase Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received FDA approval. The fusion of a pyrazole ring with a pyridine moiety, as seen in 4-(1-phenyl-1H-pyrazol-5-yl)pyridine, presents a compelling structural motif for the development of novel anti-cancer therapeutics. As purine bioisosteres, pyrazolopyridines are well-suited to target the ATP-binding pocket of kinases, acting as effective hinge-binding cores. This technical guide provides a preliminary investigation into the potential of this compound as a kinase inhibitor. Due to the limited publicly available data on this specific molecule, this document synthesizes information from closely related pyrazole and pyrazolopyridine analogs to project its likely biological activity, potential kinase targets, and relevant experimental methodologies. The structure-activity relationships of similar compounds suggest that this compound holds promise as a multi-targeted kinase inhibitor, warranting further investigation.

Introduction

Protein kinases are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole ring is a key pharmacophore in a multitude of approved and investigational kinase inhibitors.[2] The combination of a pyrazole and a pyridine ring in the pyrazolopyridine scaffold has been shown to be a versatile platform for the development of potent and selective kinase inhibitors.[3] These compounds can effectively compete with ATP in the kinase active site.[3] This document explores the potential of the specific, yet under-characterized molecule, this compound, as a kinase inhibitor by examining the established activities of its structural analogs.

Predicted Kinase Inhibitory Profile

While direct kinase inhibition data for this compound is not available in the public domain, the inhibitory activities of structurally similar pyrazolopyridine and triarylpyrazole derivatives provide a strong indication of its potential targets. Based on published data for analogous compounds, this compound is predicted to exhibit inhibitory activity against a range of serine/threonine and tyrosine kinases.

Data Presentation: Representative Kinase Inhibition Data of Analogous Compounds

The following table summarizes the kinase inhibitory data for representative pyrazole-based compounds, offering a potential, albeit speculative, profile for this compound.

Compound ID/ReferenceKinase TargetIC50 (nM)Assay Type
Compound 7a [4]Aurora-A212Biochemical
Aurora-B461Biochemical
Compound 14d [4]Aurora-A35Biochemical
Aurora-B75Biochemical
Compound 6 [5]AKT1>10,000 (94% inhibition at 100 µM)Radiometric
AKT2>10,000 (94% inhibition at 100 µM)Radiometric
BRAF V600E>10,000 (95% inhibition at 100 µM)ADP-Glo
EGFR>10,000 (99% inhibition at 100 µM)Radiometric
p38α>10,000 (96% inhibition at 100 µM)Radiometric
PDGFRβ>10,000 (96% inhibition at 100 µM)Radiometric
Afuresertib (GSK2110183) [6]Akt1Ki = 0.08Biochemical
Compound 2 (Afuresertib analog) [6]Akt11.3Biochemical

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the preliminary investigation of this compound as a kinase inhibitor. These protocols are based on standard methods reported for analogous compounds.[1][5]

General Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (this compound) at various concentrations in a kinase buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HePG-2, MCF-7, PC-3, A-549, HCT-116) in a 96-well plate and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Proposed Kinase Inhibition Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel kinase inhibitor.

G Figure 1. Experimental Workflow for Kinase Inhibitor Evaluation cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Compound Synthesis (this compound) B Primary Kinase Panel Screening (e.g., 96-well plate format) A->B Test Compound C IC50 Determination for Hits B->C Active Compounds D Kinome Selectivity Profiling C->D Potent Inhibitors E Cell Proliferation Assays (e.g., MTT on cancer cell lines) D->E F Target Engagement Assays (e.g., Western Blot for p-Substrate) E->F Confirm Cellular Activity G Downstream Pathway Analysis F->G Investigate Mechanism H Pharmacokinetic Studies G->H I Xenograft Efficacy Models H->I Establish Dosing G Figure 2. Potential Signaling Pathway Inhibition RTK1 Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth RTK2 Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK2->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound (Hypothesized) Inhibitor->RTK1 Inhibitor->AKT Inhibitor->RTK2 Inhibitor->RAF

References

Synthesis of Substituted 4-(1-Phenyl-1H-Pyrazol-5-yl)Pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of substituted 4-(1-phenyl-1H-pyrazol-5-yl)pyridine analogs, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines key synthetic strategies, presents quantitative biological data for selected analogs, and illustrates the relevant biological signaling pathways.

Core Synthetic Strategies

The synthesis of this compound analogs can be broadly approached through two primary retrosynthetic disconnections: formation of the pyridine ring onto a pre-existing pyrazole core, or construction of the pyrazole ring on a pyridine scaffold. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

A prevalent and versatile method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine to form the pyrazole ring, followed by subsequent reactions to construct the pyridine ring. Another common approach is the Suzuki or Stille coupling of a pyrazolyl-boronic acid/ester or a stannane with a functionalized pyridine.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the target analogs, starting from readily available precursors.

G cluster_pyrazole Pyrazole Formation cluster_pyridine Pyridine Ring Construction cluster_coupling Cross-Coupling Strategy dicarbonyl 1,3-Dicarbonyl Compound pyrazole 1-Phenyl-5-substituted-1H-pyrazole dicarbonyl->pyrazole Condensation hydrazine Phenylhydrazine (Substituted) hydrazine->pyrazole pyridine Substituted This compound pyrazole->pyridine Annulation enone α,β-Unsaturated Ketone/Aldehyde enone->pyridine pyrazolyl_boronic Pyrazolyl Boronic Acid/Ester coupled_product Substituted This compound pyrazolyl_boronic->coupled_product Suzuki Coupling halopyridine Substituted 4-Halopyridine halopyridine->coupled_product

Caption: Generalized synthetic strategies for this compound analogs.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of these analogs. Below are representative protocols for key transformations.

Protocol 1: Synthesis of a 1-Phenyl-1H-Pyrazole Intermediate

This protocol describes a general method for the synthesis of a 1,3-disubstituted pyrazole, a common precursor.

Reaction: Condensation of a substituted 1,3-diketone with a phenylhydrazine.

Reagents and Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted phenylhydrazine hydrochloride (1.1 eq)

  • Ethanol or acetic acid

  • Sodium acetate (optional, 1.5 eq)

Procedure:

  • Dissolve the substituted 1,3-diketone in ethanol or glacial acetic acid.

  • Add the substituted phenylhydrazine hydrochloride (and sodium acetate if using a salt).

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of a 4-(Pyrazol-yl)Pyridine via Suzuki Coupling

This protocol outlines the palladium-catalyzed cross-coupling of a pyrazolyl boronic ester with a halopyridine.

Reagents and Materials:

  • Substituted 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) (1.0 eq)

  • 1-Phenyl-1H-pyrazol-5-yl)boronic acid pinacol ester (1.2 eq)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq)

  • Aqueous sodium carbonate (2 M solution, 2.0 eq) or cesium carbonate

  • Dioxane or DMF

  • Nitrogen atmosphere

Procedure:

  • To a degassed solution of the substituted 4-halopyridine and the pyrazolyl boronic acid pinacol ester in dioxane or DMF, add the palladium catalyst.

  • Add the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Presentation

The substituted this compound scaffold has been identified as a privileged structure for the development of kinase inhibitors. The following tables summarize the in vitro biological activity of representative analogs against several important kinase targets.

Table 1: JNK3 Inhibitory Activity of 4-(Pyrazol-3-yl)-pyridine Analogs
Compound ID R¹ (on Pyrazole N) R² (on Pyridine) R³ (on Pyrazole C) JNK3 IC₅₀ (µM)
1HHH0.63
2CH₃HH0.25
3H2-ClH0.18
4CH₃2-ClH0.09
5HH4-F-Ph0.05

Data extracted from a study on JNK inhibitors.

Table 2: PIM-1 Kinase Inhibitory Activity and Cytotoxicity of Pyrazolyl Pyridine Conjugates
Compound ID PIM-1 Kinase IC₅₀ (nM) Cytotoxicity (HepG2) IC₅₀ (µM)
920.40.18
Staurosporine (control)16.7Not Reported

Data from a study on pyrazolyl pyridine conjugates as anticancer agents.[1]

Table 3: TGF-β Type I Receptor (ALK5) Inhibitory Activity of 4-(Quinoxalin-6-yl) Pyrazole Analogs
Compound ID Substitution on Pyrazole ALK5 IC₅₀ (µM)
19b3-(4-methylthiazol-2-yl)0.28
LY-2157299 (control)-Not Reported

Data from a study on TGF-β type I receptor kinase inhibitors.[2]

Signaling Pathway Visualizations

Understanding the mechanism of action of these compounds requires knowledge of the signaling pathways they modulate. The following diagrams illustrate the key signaling cascades for JNK, PIM-1, and TGF-β.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.

G Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis cJun->Apoptosis Transcription Inhibitor 4-(Pyrazol-yl)pyridine Inhibitor Inhibitor->JNK

Caption: Simplified JNK signaling pathway and the point of inhibition.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating various downstream targets.

G Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription Bad Bad PIM1->Bad Phosphorylation Apoptosis Inhibition of Apoptosis Bad->Apoptosis Inhibitor Pyrazolyl Pyridine Inhibitor Inhibitor->PIM1

Caption: PIM-1 kinase signaling pathway and its inhibition.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is integral to many cellular processes, including cell growth, differentiation, and apoptosis.

G cluster_n Nuclear Translocation TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 Phosphorylation SMAD_complex SMAD Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription SMAD_complex->Gene_Transcription Nucleus Nucleus Inhibitor 4-(Quinoxalin-6-yl)pyrazole Inhibitor Inhibitor->TGFbRI

Caption: TGF-β/SMAD signaling pathway and inhibition of ALK5.

References

Tautomerism in Pyrazole-Containing Heterocycles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals. A critical, yet often complex, aspect of pyrazole chemistry is the phenomenon of annular prototropic tautomerism. This refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms.[1] The position of this equilibrium can significantly impact the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and overall shape. Consequently, understanding and controlling pyrazole tautomerism is paramount in drug design and development, as it directly influences molecular recognition, binding affinity to biological targets, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of tautomerism in pyrazole-containing heterocycles. It delves into the factors governing tautomeric preference, outlines key experimental and computational techniques for its investigation, and presents quantitative data to aid in the rational design of pyrazole-based therapeutic agents.

The Core of Pyrazole Tautomerism: A Dynamic Equilibrium

The tautomerism in N-unsubstituted pyrazoles involves the exchange of a proton between the two ring nitrogen atoms, N1 and N2. For a pyrazole with a substituent at the 3(5)-position, this results in two different tautomers: the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. This dynamic equilibrium is influenced by a delicate interplay of various internal and external factors.[1]

Caption: Annular prototropic tautomerism in a 3(5)-substituted pyrazole.

Factors Influencing Tautomeric Equilibrium

The preference for one tautomer over the other is not arbitrary; it is dictated by a range of factors that can be broadly categorized as substituent effects, solvent effects, and temperature.

Substituent Effects

The electronic nature of substituents on the pyrazole ring is a primary determinant of the tautomeric equilibrium.

  • Electron-donating groups (EDGs) , such as -NH2, -OH, and alkyl groups, tend to favor the tautomer where the substituent is at the 3-position.[1] These groups increase the electron density at the adjacent nitrogen, making it more basic and thus more likely to be protonated.

  • Electron-withdrawing groups (EWGs) , such as -NO2, -CN, and -COOH, generally stabilize the tautomer with the substituent at the 5-position.[1] These groups decrease the basicity of the adjacent nitrogen, favoring the proton residing on the other nitrogen.

Intramolecular hydrogen bonding can also play a significant role. For instance, a substituent capable of forming a hydrogen bond with the N-H of the pyrazole ring can lock the equilibrium in favor of the tautomer that facilitates this interaction.

Substituent_Effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) EDG e.g., -NH2, -OH, -CH3 Favors_T3 Favors 3-Substituted Tautomer EDG->Favors_T3 EWG e.g., -NO2, -CN, -COOH Favors_T5 Favors 5-Substituted Tautomer EWG->Favors_T5

Caption: Influence of electronic properties of substituents on tautomeric preference.

Solvent Effects

The surrounding solvent medium can significantly modulate the tautomeric ratio. Polar protic solvents, for example, can form hydrogen bonds with the pyrazole nitrogens, thereby influencing the proton transfer barrier.[1] The dielectric constant of the solvent also plays a role in stabilizing the more polar tautomer.[1] In some cases, solvent molecules can actively participate in the intermolecular proton transfer mechanism, lowering the activation energy for tautomerization.[1]

Temperature

Temperature can affect the rate of interconversion between tautomers. At higher temperatures, the rate of proton exchange increases, which can lead to the observation of averaged signals in NMR spectroscopy. Conversely, lowering the temperature can slow down the exchange, allowing for the individual tautomers to be observed and quantified.[2]

Quantitative Analysis of Tautomeric Equilibria

The following tables summarize quantitative data on the tautomeric ratios of various pyrazole derivatives under different conditions, as determined by experimental and computational methods.

Table 1: Experimental Tautomer Ratios of Substituted Pyrazoles

Substituent(s)SolventTemperature (°C)MethodTautomer Ratio (3-substituted : 5-substituted)Reference
3(5)-MethylHMPT-201H NMR46 : 54[2]
3(5)-PhenylTHF-8015N NMR82 : 18[2]
3(5)-PhenylToluene-8015N NMR71 : 29[2]
3(5)-AminoAqueous Medium25pKa~75 : 25[1]

Table 2: Calculated Tautomer Stability of Substituted Pyrazoles (Gas Phase)

Substituent at C3/C5MethodMore Stable TautomerEnergy Difference (kJ/mol)Reference
AminoDFT (B3LYP/6-311++G(d,p))3-Amino10.7[3]
Fluoroab initio (MP2/6-311++G) 3-Fluoro (N2-H)Significant Stabilization[1]
Hydroxyab initio (MP2/6-311++G)3-Hydroxy (N2-H)Significant Stabilization[1]
Formyl (CHO)ab initio (MP2/6-311++G) 5-Formyl (N1-H)Definite Stabilization[1]
Carboxy (COOH)ab initio (MP2/6-311++G)5-Carboxy (N1-H)Definite Stabilization[1]

Experimental Protocols for Tautomerism Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of pyrazole tautomers in solution.

Protocol for Determining Tautomer Ratios by Low-Temperature NMR:

  • Sample Preparation: Dissolve a precisely weighed amount of the pyrazole derivative in a suitable deuterated solvent (e.g., THF-d8, Toluene-d8, CDCl3, DMSO-d6) to a known concentration (typically 0.1-0.5 M). Transfer the solution to a high-quality NMR tube. To avoid catalytic effects on the proton exchange, silica-coated NMR tubes can be employed.

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a variable temperature unit. Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁵N).

  • Initial Room Temperature Spectrum: Acquire a standard one-dimensional spectrum at room temperature to observe the initial state of the sample. In cases of fast exchange, averaged signals for the tautomeric positions will be observed.

  • Low-Temperature Measurements: Gradually lower the temperature of the sample in increments of 10-20 K. Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

  • Observation of Tautomers: Continue to lower the temperature until the rate of proton exchange is slow on the NMR timescale. This will result in the decoalescence of the averaged signals into separate, distinct signals for each tautomer.

  • Integration and Quantification: Carefully integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers at that specific temperature. For ¹⁵N NMR, which is particularly sensitive to the electronic environment of the nitrogen atoms, distinct signals for the "pyrrole-like" and "pyridine-like" nitrogens of each tautomer can be observed and integrated.[2][4]

  • Data Analysis: Calculate the equilibrium constant (KT) from the tautomer ratio.

NMR_Workflow A Sample Preparation (Dissolve in deuterated solvent) B Room Temperature NMR (Observe averaged signals) A->B C Low-Temperature NMR (Decrease temperature incrementally) B->C D Signal Decoalescence (Observe separate tautomer signals) C->D E Signal Integration (Quantify tautomer populations) D->E F Calculate K_T E->F

Caption: Experimental workflow for NMR analysis of pyrazole tautomerism.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

Protocol for X-ray Crystal Structure Determination:

  • Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. A common method is the slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.[2]

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic positions, including the location of the hydrogen atom on the pyrazole nitrogen.

  • Tautomer Identification: The refined structure will clearly show the position of the N-H proton, thereby identifying the specific tautomer present in the crystal lattice. It is important to note that in some rare cases, co-crystals of both tautomers can be observed.[1]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.

Protocol for Computational Analysis of Tautomerism:

  • Structure Generation: Build the 3D structures of all possible tautomers of the pyrazole derivative using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/6-311++G**).[1][5] This step locates the minimum energy conformation for each tautomer.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

  • Solvation Effects (Optional): To model the effect of a solvent, employ a continuum solvation model (e.g., Polarizable Continuum Model - PCM) during the geometry optimization and frequency calculations.[6]

  • Relative Energy Calculation: Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower energy is predicted to be the more stable.

  • Tautomer Population Prediction: The tautomeric ratio at a given temperature can be estimated from the calculated difference in Gibbs free energy (ΔG) using the Boltzmann distribution.

Computational_Workflow A Build Tautomer Structures B Geometry Optimization (e.g., DFT, ab initio) A->B C Frequency Calculation (Confirm minima, obtain thermochemistry) B->C D Solvation Modeling (Optional) (e.g., PCM) B->D E Calculate Relative Energies (ΔE, ΔG) C->E D->E F Predict Tautomer Populations E->F

Caption: A typical computational workflow for studying pyrazole tautomerism.

Conclusion

The tautomeric behavior of pyrazole-containing heterocycles is a multifaceted phenomenon with profound implications for drug discovery and development. A thorough understanding of the interplay between substituent effects, solvent, and temperature is crucial for predicting and controlling the tautomeric equilibrium. The judicious application of experimental techniques, particularly low-temperature NMR spectroscopy and X-ray crystallography, combined with the predictive power of computational chemistry, provides a robust framework for the characterization and rational design of pyrazole-based molecules with desired properties. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers in their efforts to harness the full potential of the versatile pyrazole scaffold in modern medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Cytotoxicity Assessment of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of the novel compound 4-(1-phenyl-1H-pyrazol-5-yl)pyridine on various cancer cell lines. The provided methodologies are based on established and widely accepted cell viability and cytotoxicity assays.

Introduction

Pyridine and pyrazole moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[1][2][3][4] Compounds incorporating these rings have been shown to act as kinase inhibitors, induce apoptosis, and inhibit tubulin polymerization.[1][3] The novel compound, this compound, is a subject of interest for its potential as a cytotoxic agent. This document outlines detailed protocols for assessing its in vitro cytotoxicity using the MTT and LDH assays.

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the cytotoxicity assays.

Cell LineAssay TypeCompound Concentration (µM)Incubation Time (h)% Cell Viability% CytotoxicityIC50 (µM)
e.g., MCF-7MTT0.124
124
1024
10024
e.g., HepG2MTT0.148
148
1048
10048
e.g., A549LDH0.124
124
1024
10024

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[5]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6][7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[7][8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[10]

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the vehicle and no-cell controls, include a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to a set of untreated cells 45 minutes before the end of the incubation period.[11]

  • Incubation: Incubate the plate for the desired time at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[11]

  • LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][12]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Protocol cluster_ldh LDH Protocol cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay mtt_add Add MTT Reagent mtt_assay->mtt_add collect_supernatant Collect Supernatant ldh_assay->collect_supernatant mtt_incubate Incubate 4h mtt_add->mtt_incubate solubilize Add Solubilization Solution mtt_incubate->solubilize mtt_read Read Absorbance @ 570nm solubilize->mtt_read viability_calc Calculate % Cell Viability mtt_read->viability_calc ldh_reaction Add LDH Reaction Mix collect_supernatant->ldh_reaction ldh_incubate Incubate 30 min ldh_reaction->ldh_incubate ldh_read Read Absorbance @ 490nm ldh_incubate->ldh_read cytotoxicity_calc Calculate % Cytotoxicity ldh_read->cytotoxicity_calc ic50_calc Determine IC50 viability_calc->ic50_calc cytotoxicity_calc->ic50_calc signaling_pathway compound This compound pim1 PIM-1 Kinase compound->pim1 Inhibition bad Bad pim1->bad Inhibits myc c-Myc pim1->myc Activates p27 p27 pim1->p27 Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits proliferation Cell Proliferation myc->proliferation p27->proliferation Inhibits

References

Application Notes and Protocols for 4-(1-phenyl-1H-pyrazol-5-yl)pyridine in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine as a versatile N,N'-bidentate ligand in organometallic chemistry. This document details its synthesis, the preparation of its metal complexes, and its applications in catalysis, materials science, and medicinal chemistry.

Ligand Synthesis

The synthesis of this compound can be achieved through a condensation reaction between (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and phenylhydrazine. This method is adapted from the synthesis of the analogous 1-methyl derivative.

Experimental Protocol: Synthesis of this compound
  • To a solution of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 g, 5.67 mmol) in 50 mL of ethanol, add phenylhydrazine (0.61 g, 5.67 mmol).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with an additional portion of ethyl acetate.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Materials Science: Phosphorescent Organometallic Complexes

Organometallic complexes of this compound with heavy metal ions such as iridium(III) and platinum(II) are of significant interest for their potential applications in organic light-emitting diodes (OLEDs) due to their phosphorescent properties. The 1-phenyl-pyrazole moiety can act as a cyclometalating ligand, leading to highly emissive complexes.

Application Note: Iridium(III) Complexes for OLEDs

Iridium(III) complexes incorporating phenyl-pyrazole based ligands are known to be efficient phosphorescent emitters. The emission color can be tuned by modifying the ancillary ligands. These complexes typically exhibit mixed metal-to-ligand/ligand-to-ligand charge transfer (MLCT/LLCT) character in their emitting triplet state.

Experimental Protocol: Synthesis of a Representative Iridium(III) Complex

This protocol is adapted from the synthesis of similar iridium(III) complexes with 1-phenyl-1H-pyrazole derivatives.

  • Synthesis of the Iridium Dimer, [Ir(ppy-pyr)₂Cl]₂:

    • Mix iridium(III) chloride hydrate (1.0 equiv) and this compound (2.5 equiv) in a 3:1 mixture of 2-ethoxyethanol and water.

    • Degas the mixture with argon and then heat at reflux under an argon atmosphere for 12-24 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated yellow-orange solid by filtration.

    • Wash the solid with methanol and diethyl ether and dry under vacuum.

  • Synthesis of the Mononuclear Iridium(III) Complex:

    • Suspend the iridium dimer (1.0 equiv) and a suitable ancillary ligand (e.g., 2,2'-bipyridine, 2.5 equiv) in a solvent such as dichloromethane or a mixture of dichloromethane and methanol.

    • Stir the mixture at room temperature or slightly elevated temperature for several hours until the solution becomes clear.

    • Reduce the solvent volume and add a non-polar solvent (e.g., hexane) to precipitate the product.

    • Collect the solid by filtration, wash with hexane, and dry under vacuum to yield the desired [Ir(ppy-pyr)₂(N^N)]⁺X⁻ complex (where ppy-pyr is the cyclometalated this compound ligand, N^N is the ancillary ligand, and X⁻ is a counter-ion like PF₆⁻ or Cl⁻).

Quantitative Data for Analogous Iridium(III) Complexes

The following table summarizes the photophysical properties of representative iridium(III) complexes with similar phenyl-pyrazole ligands.

Complex (Ligand)Emission Max (nm)Photoluminescence Quantum Yield (%)Reference
[Ir(dfppz)₂(6-phenyl-bpy)][PF₆]517-[1]
[Ir(dfppz)₂(dtBu-6-phenyl-bpy)][PF₆]505-[1]
Ir(cf₃ppz)₂(tpip)45370.9[2]
Ir(h-1-pidz)₂(tpip)47429.5[2]
Ir(f-7-pidz)₂(tpip)54910.4[2]
(dfppz = 1-(2,4-difluorophenyl)-1H-pyrazole; bpy = bipyridine; tpip = tetraphenylimidodiphosphinate; cf₃ppz = 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole; h-1-pidz = 2-phenyl-2H-indazole; f-7-pidz = 1-(4-fluorophenyl)-1H-indazole)

Applications in Medicinal Chemistry: Anticancer Agents

Platinum(II) and other transition metal complexes are cornerstone chemotherapeutic agents. The use of novel ligands like this compound can lead to the development of new anticancer drugs with potentially improved efficacy, reduced side effects, or novel mechanisms of action.

Application Note: Platinum(II) Complexes as Potential Anticancer Drugs

Cisplatin and its analogues are widely used in cancer treatment, primarily acting by binding to nuclear DNA. Novel platinum(II) complexes with ligands such as this compound can be synthesized to explore new structure-activity relationships. These complexes may exhibit different cellular uptake, DNA binding modes, or even alternative cellular targets.

Experimental Protocol: Synthesis of a Representative Platinum(II) Complex

This protocol is adapted from the synthesis of cisplatin analogues with N-donor ligands.

  • Dissolve K₂PtCl₄ in water.

  • Add a solution of this compound (2.0-2.2 equivalents) in a suitable solvent (e.g., ethanol or DMF) dropwise to the aqueous solution of K₂PtCl₄.

  • Stir the reaction mixture at room temperature in the dark for 24-48 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water, ethanol, and diethyl ether.

  • Dry the product under vacuum to yield cis-[Pt(ppy-pyr)₂Cl₂].

Quantitative Data for Analogous Platinum(IV) Anticancer Complexes

The following table presents the in vitro cytotoxicity data for photoactivatable platinum(IV) complexes.

ComplexDark IC₅₀ (µM)Photo IC₅₀ (µM)Cell LineReference
trans,trans,trans-[Pt(pyridine)₂(N₃)₂(OH)₂]> 10057.1PC3[3]
trans,trans,trans-[Pt(pyridine)₂(N₃)₂(OH)(coumarin-3-carboxylate)]> 1006.48PC3[3]
Proposed Mechanism of Action for Platinum-based Anticancer Drugs

The following diagram illustrates a generalized signaling pathway for cisplatin-induced apoptosis, which is a common mechanism for platinum-based anticancer drugs.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage and Signaling cluster_2 Apoptotic Pathway Cisplatin Cisplatin Aquated Pt(II) Aquated Pt(II) Cisplatin->Aquated Pt(II) Hydrolysis Nuclear DNA Nuclear DNA Aquated Pt(II)->Nuclear DNA Binds to N7 of Guanine DNA Adducts DNA Adducts Nuclear DNA->DNA Adducts ATR/ATM Kinases ATR/ATM Kinases DNA Adducts->ATR/ATM Kinases Damage Recognition p53 Activation p53 Activation ATR/ATM Kinases->p53 Activation Bax/Bak Upregulation Bax/Bak Upregulation p53 Activation->Bax/Bak Upregulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Upregulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized signaling pathway of cisplatin-induced apoptosis.

Applications in Homogeneous Catalysis

Palladium and ruthenium complexes bearing N,N'-bidentate ligands are widely used as catalysts in a variety of organic transformations, including cross-coupling reactions and hydrogenation reactions.

Application Note: Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes with pyridyl-pyrazole ligands can serve as efficient catalysts for Suzuki-Miyaura cross-coupling reactions. The ligand structure can influence the stability and activity of the catalytic species.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol that can be optimized for specific substrates.

  • To a reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., [Pd(ppy-pyr)Cl₂], 0.1-1 mol%).

  • Add a suitable solvent (e.g., toluene, DMF, or a mixture with water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 2-24 hours), monitoring by TLC or GC.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the product by column chromatography.

Quantitative Data for Catalytic Activity of an Analogous Palladium Complex

The following table shows the catalytic performance of a tetranuclear palladium(II) complex with an imidazolylpyridine ligand in the Suzuki-Miyaura cross-coupling reaction.

Aryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)Reference
4-BromoanisolePhenylboronic acid0.198[4]
4-BromotoluenePhenylboronic acid0.197[4]
4-ChlorotoluenePhenylboronic acid0.192[4]
1-Bromo-4-nitrobenzenePhenylboronic acid0.199[4]

Experimental Workflow for Synthesis and Catalytic Application

G cluster_0 Ligand and Complex Synthesis cluster_1 Catalytic Reaction Setup cluster_2 Workup and Analysis L_synth Synthesis of This compound Pd_complex Synthesis of [Pd(ppy-pyr)Cl₂] L_synth->Pd_complex Complexation Reaction Suzuki-Miyaura Cross-Coupling Pd_complex->Reaction Add Catalyst Reactants Aryl Halide + Boronic Acid + Base Reactants->Reaction Workup Extraction and Purification Reaction->Workup Product Biaryl Product Workup->Product Analysis Characterization (NMR, GC-MS) Product->Analysis

Caption: Workflow for the synthesis and catalytic application of a palladium complex.

Other Potential Applications

  • Copper Complexes for Bioinorganic Chemistry: Copper complexes of pyridyl-pyrazole ligands can be explored as models for copper-containing enzymes and for their potential biological activities, such as antimicrobial and nuclease activity. For instance, a copper(II) complex with a similar ligand, 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid, has shown to be an efficient inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ value of 0.51 µM and also exhibited antiproliferative activity against MCF7 human breast cancer cells with an IC₅₀ of 6.3 µM[5].

  • Ruthenium Complexes for Transfer Hydrogenation: Ruthenium complexes with NNN-pincer ligands containing pyrazole and pyridine moieties have been successfully employed as catalysts for the acceptorless dehydrogenation of alcohols[6]. This opens up possibilities for using this compound in the design of new ruthenium-based catalysts for various hydrogenation and dehydrogenation reactions.

These application notes provide a starting point for researchers interested in utilizing this compound in organometallic chemistry. The provided protocols are based on established methods for similar ligand systems and may require optimization for this specific ligand and its complexes.

References

Application Notes and Protocols: Practical Application of Pyrazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The pyrazole scaffold is considered a "privileged structure" as it can be modified to interact with numerous biological targets, making it a versatile framework for drug design.[3][4] In oncology, pyrazole-based compounds have been successfully developed into targeted therapies that inhibit key drivers of cancer cell proliferation, survival, and angiogenesis.[5][6] Several FDA-approved drugs, including kinase inhibitors like Crizotinib and the anti-inflammatory agent Celecoxib, feature a pyrazole core, underscoring their clinical significance.[6][7] These notes provide an overview of the major applications of pyrazole derivatives in cancer research, supported by quantitative data and detailed experimental protocols for their evaluation.

Major Classes and Mechanisms of Pyrazole-Based Anticancer Agents

Pyrazole derivatives exert their anticancer effects by targeting a variety of crucial cellular proteins and pathways. Their mechanisms are diverse, ranging from the inhibition of protein kinases that drive cell signaling to the disruption of cytoskeletal components essential for cell division.[1][2]

Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature in many cancers.[1] Pyrazole derivatives have been extensively developed as potent inhibitors of several key kinase families.[1][2]

A. Cyclin-Dependent Kinase (CDK) Inhibitors CDKs are essential for regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[8][9] Pyrazole-based scaffolds have shown high potency and selectivity for CDK2, a key target in various tumors.[8]

// G1 Phase Connections CyclinD -> CDK46 [label=" Binds"]; CDK46 -> pRb [label=" Phosphorylates\n (inactivates)"]; pRb -> E2F [style=dashed, arrowhead=tee, label=" Releases"];

// S Phase Connections E2F -> CyclinE [label=" Activates"]; CyclinE -> CDK2 [label=" Binds"]; CDK2 -> S_Phase_Genes [label=" Promotes"];

// Inhibitor Action Inhibitor [label="Pyrazole-Based\nCDK Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Inhibitor -> CDK46 [color="#EA4335", arrowhead=tee, label=" Inhibits"]; Inhibitor -> CDK2 [color="#EA4335", arrowhead=tee, label=" Inhibits"];

// Invisible nodes for layout {rank=same; CyclinD; CyclinE;} {rank=same; CDK46; CDK2;} } .dot Caption: Pyrazole inhibitors block CDK4/6 and CDK2, halting cell cycle progression.

B. BRAF/VEGFR Inhibitors The BRAF kinase is a key component of the MAPK signaling pathway, and its V600E mutation is a driver in over 50% of melanomas.[10] Pyrazole derivatives have been designed as dual inhibitors of both BRAF and Vascular Endothelial Growth Factor Receptor (VEGFR-2), simultaneously targeting tumor cell proliferation and angiogenesis.[11]

// Inhibitor Action Inhibitor [label="Pyrazole-Based\nDual Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon]; Inhibitor -> BRAF_V600E [color="#4285F4", arrowhead=tee, label=" Inhibits"]; Inhibitor -> VEGFR2 [color="#4285F4", arrowhead=tee, label=" Inhibits"];

// Layout adjustments Proliferation [shape=ellipse]; Angiogenesis [shape=ellipse]; } .dot Caption: Dual-target pyrazole derivatives inhibit both BRAF-driven proliferation and VEGFR-mediated angiogenesis.

C. Janus Kinase (JAK) Inhibitors The JAK/STAT signaling pathway is crucial for immune responses and cell growth; its abnormal activation is linked to various cancers.[12][13] Pyrazole-based molecules, such as the FDA-approved drug Ruxolitinib, are potent JAK inhibitors that block this pathway.[14]

// Nodes Cytokine [label="Cytokine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor"]; JAK [label="JAK"]; STAT [label="STAT"]; STAT_dimer [label="STAT Dimer"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription\n(Proliferation, Survival)"]; Inhibitor [label="Pyrazole-Based\nJAK Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon];

// Edges Cytokine -> Receptor [label=" Binds"]; Receptor -> JAK [label=" Activates"]; JAK -> STAT [label=" Phosphorylates"]; STAT -> STAT_dimer [label=" Dimerizes"]; STAT_dimer -> Nucleus [label=" Translocates to"]; Nucleus -> Gene_Transcription;

// Inhibition Inhibitor -> JAK [color="#34A853", arrowhead=tee, label=" Inhibits"];

// Layout {rank=same; Receptor; JAK;} } .dot Caption: Pyrazole derivatives inhibit JAK, preventing STAT phosphorylation and downstream gene transcription.

Microtubules, polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[15] Several pyrazole derivatives have been identified as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[3][15][16] These compounds often bind to the colchicine binding site on tubulin, disrupting microtubule dynamics.[3][15]

The enzyme COX-2 is overexpressed in many cancer tissues and promotes inflammation and cell proliferation.[7] Celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, has demonstrated anticancer effects in both preclinical and clinical studies, particularly in colon, breast, and prostate cancers.[7][17] Its mechanisms include inducing apoptosis and inhibiting angiogenesis, some of which may be independent of its COX-2 activity.[18][19]

Quantitative Efficacy Data of Pyrazole Derivatives

The anticancer potential of novel compounds is quantified by their inhibitory concentrations (IC50), growth inhibitory concentrations (GI50), or inhibition constants (Ki). The following tables summarize the efficacy of various pyrazole derivatives against specific molecular targets and cancer cell lines.

Table 1: Pyrazole Derivatives as Kinase Inhibitors

Compound ID Target Kinase IC50 / Ki Value (nM) Reference
3f JAK1 3.4 (IC50) [12][20]
JAK2 2.2 (IC50) [12][20]
JAK3 3.5 (IC50) [12][20]
15 CDK2 5 (Ki) [21]
33 CDK2 74 (IC50) [22]
9c CDK2 29.31 (IC50) [23]
50 EGFR 90 (IC50) [1][22]
VEGFR-2 230 (IC50) [1][22]
4j BRAFV600E 1033 (IC50) [11]
VEGFR-2 - [11]

| Ruxolitinib | JAK1 / JAK2 | ~3 (IC50) |[14] |

Table 2: Cytotoxicity of Pyrazole Derivatives Against Human Cancer Cell Lines

Compound ID Cancer Cell Line Cell Line Origin GI50 / IC50 Value (µM) Reference
5b K562 Leukemia 0.021 (GI50) [16]
A549 Lung 0.69 (GI50) [16]
4a K562 Leukemia 0.26 (GI50) [16]
A549 Lung 0.19 (GI50) [16]
15 A2780 Ovarian 0.127 - 0.560 (GI50) [21]
10b MCF-7 Breast 10.05 (IC50) [24]
HepG2 Liver 17.12 (IC50) [24]
59 HepG2 Liver 2 (IC50) [22]
43 MCF-7 Breast 0.25 (IC50) [22]
11b HEL Leukemia 0.35 (IC50) [12][20]

| | K562 | Leukemia | 0.37 (IC50) |[12][20] |

Key Experimental Protocols

Evaluating the anticancer potential of pyrazole derivatives involves a series of standardized in vitro assays.

// Nodes Synthesis [label="Synthesis of\nPyrazole Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="In Vitro Cytotoxicity\nScreening (MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Potent_Hits [label="Identify Potent Hits\n(Low IC50/GI50)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Target_Assay [label="Target-Based Assays\n(e.g., Kinase Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis\n(Flow Cytometry)"]; Apoptosis [label="Apoptosis Assay\n(Annexin V)"]; Western_Blot [label="Western Blot\n(Protein Expression)"]; Lead_Compound [label="Lead Compound\nfor Further Development", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Cytotoxicity; Cytotoxicity -> Potent_Hits; Potent_Hits -> Target_Assay [label=" Yes"]; Target_Assay -> Mechanism_Study; Mechanism_Study -> Cell_Cycle; Mechanism_Study -> Apoptosis; Mechanism_Study -> Western_Blot; Mechanism_Study -> Lead_Compound [style=dashed]; Potent_Hits -> Lead_Compound [label=" No Target Info"]; } .dot Caption: General workflow for screening and characterizing novel pyrazole-based anticancer compounds.

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells. This assay is widely used to determine the GI50 or IC50 of a compound.[3][25]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, K562)[16]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Pyrazole derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • Microplate reader (absorbance at ~570 nm)

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO or solubilization buffer to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50/GI50 value using non-linear regression analysis.

Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. A common method involves quantifying the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced, which is inversely correlated with kinase inhibition.

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin A, JAK2, BRAF V600E)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Pyrazole derivative stock solutions (in DMSO)

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, add the pyrazole inhibitor at various concentrations.

  • Add the kinase, its specific substrate, and ATP to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts the newly formed ADP back to ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition versus the log of the compound concentration.

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Pyrazole derivatives that inhibit CDKs or tubulin are expected to cause cell cycle arrest at specific phases.[15][24] Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content, allowing for differentiation of cell cycle phases.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Pyrazole derivatives

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the pyrazole derivative at its IC50 concentration (and a vehicle control) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.

References

Application Notes & Protocols: High-Throughput Screening of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Compounds featuring a pyrazole-pyridine scaffold are of significant interest in drug discovery due to their demonstrated activity as inhibitors of various protein kinases. These kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2][3] 4-(1-phenyl-1H-pyrazol-5-yl)pyridine belongs to this chemical class and is a promising candidate for high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in HTS, with a focus on assays targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target for such compounds.[1][4][5]

Physicochemical Properties for High-Throughput Screening

Prior to initiating an HTS campaign, it is crucial to characterize the physicochemical properties of this compound to ensure its suitability for the chosen assay formats. Key parameters to be determined are summarized in the table below.

PropertyRecommended Value/RangeSignificance in HTS
Purity >95%Prevents false positives/negatives due to impurities.
Solubility >100 µM in DMSOEnsures the compound remains in solution at the screening concentrations and avoids aggregation, which can lead to non-specific assay interference.
Stability <10% degradation over 24hGuarantees that the compound's concentration remains consistent throughout the duration of the assay.
Molecular Weight <500 g/mol Adheres to Lipinski's rule of five for drug-likeness, increasing the probability of favorable pharmacokinetic properties.
logP 1-3An appropriate lipophilicity is important for cell permeability in cell-based assays and can influence non-specific binding.
Promiscuity Assessment -Evaluation against a panel of unrelated targets to identify compounds that non-specifically inhibit multiple assays (pan-assay interference compounds, or PAINS).

Experimental Protocols

The following protocols describe a primary biochemical screen to identify inhibitors of a target kinase (e.g., p38α MAP kinase) and a secondary cell-based assay to confirm on-target activity in a more physiologically relevant context.

Protocol 1: Primary High-Throughput Screen - Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This biochemical assay measures the phosphorylation of a substrate peptide by the target kinase. The inhibition of this phosphorylation by this compound is quantified.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • HTRF Detection Reagents:

    • Europium-labeled anti-phospho-serine/threonine antibody

    • Streptavidin-XL665

  • This compound (in 100% DMSO)

  • Positive Control Inhibitor (e.g., a known p38α inhibitor)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration range for IC50 determination (e.g., from 100 µM to 1 nM).

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions, positive control, and DMSO (negative control) into the 384-well assay plates.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer containing the p38α kinase and its biotinylated substrate peptide.

    • Dispense the kinase/substrate mix into the assay plates containing the compounds.

    • Allow the compounds to pre-incubate with the kinase for 15-30 minutes at room temperature.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection master mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer.

    • Stop the kinase reaction by adding the HTRF detection mix to all wells.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (XL665) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control)).

    • Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Secondary Assay - Cell-Based Phospho-ERK ELISA

This assay validates the activity of this compound in a cellular context by measuring the phosphorylation of a downstream effector in the MAPK pathway, such as ERK.[4][5]

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Cell culture medium and supplements

  • Stimulant (e.g., EGF or TNF-α to activate the MAPK pathway)

  • This compound

  • Lysis buffer

  • Phospho-ERK ELISA kit

  • 96-well clear-bottom plates

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • The next day, replace the medium with a serum-free medium for 2-4 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

  • Pathway Stimulation and Lysis:

    • Stimulate the MAPK pathway by adding a known concentration of a stimulant (e.g., EGF) to all wells except the unstimulated control.

    • Incubate for 15-30 minutes at 37°C.

    • Aspirate the medium and lyse the cells by adding lysis buffer.

    • Agitate the plate on a shaker for 10 minutes.

  • Phospho-ERK ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding cell lysates to the antibody-coated plate.

      • Incubating to allow capture of the target protein.

      • Washing the plate.

      • Adding a detection antibody.

      • Washing the plate.

      • Adding a substrate and stopping the reaction.

    • Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the stimulated control (DMSO-treated, stimulated cells).

    • Calculate the % inhibition of ERK phosphorylation for each compound concentration.

    • Determine the IC50 value by plotting % inhibition against compound concentration.

Visualizations

Signaling Pathway

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Leads to Compound This compound Compound->RAF Inhibits (Hypothetical Target) HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_lead_opt Lead Optimization CompoundLib Compound Library (including test compound) PrimaryAssay Biochemical Kinase Assay (e.g., HTRF) CompoundLib->PrimaryAssay PrimaryData IC50 Determination PrimaryAssay->PrimaryData HitIdentification Hit Identification (Potency & Efficacy) PrimaryData->HitIdentification CellAssay Cell-Based Assay (e.g., Phospho-ERK ELISA) HitIdentification->CellAssay Active Compounds Selectivity Selectivity Profiling (Kinase Panel) HitIdentification->Selectivity CellData Cellular IC50 CellAssay->CellData SAR Structure-Activity Relationship (SAR) CellData->SAR Selectivity->SAR ADME ADME/Tox Profiling SAR->ADME LeadCandidate Lead Candidate ADME->LeadCandidate

References

Methodology for Assessing Target Engagement of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to methodologies for assessing the target engagement of the small molecule compound, 4-(1-phenyl-1H-pyrazol-5-yl)pyridine. The provided protocols are designed for researchers and scientists in the field of drug development. While the specific targets of this compound are not definitively established in publicly available literature, its structural motifs—a phenyl-pyrazole core linked to a pyridine ring—are common in kinase inhibitors. Compounds with similar structures have been shown to target kinases such as p38α MAP kinase and TANK-binding kinase 1 (TBK1)[1][2]. Therefore, the following application notes and protocols are presented with the assumption that the primary target class for this compound is the protein kinase family. These methodologies can be adapted to other target classes with appropriate modifications.

The assessment of target engagement is a critical step in drug discovery and development, confirming that a drug candidate interacts with its intended molecular target in a cellular context.[3][4] This confirmation is essential to correlate the compound's biochemical activity with its cellular and physiological effects. This document outlines several widely used and robust methods for quantifying target engagement, including both in-cell and in-vitro biophysical assays.

Key Methodologies for Target Engagement

Several orthogonal methods should be employed to confidently determine target engagement. The primary methods detailed in this guide are:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[3][5][6]

  • Kinobeads Pulldown Assay: A chemoproteomics approach that uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome, allowing for the assessment of a compound's binding to its target(s) in a competitive manner.[7][8][9][10][11]

  • Isothermal Titration Calorimetry (ITC): A biophysical technique used to directly measure the heat changes that occur upon the binding of a ligand to its target protein, providing a complete thermodynamic profile of the interaction.[12][13][14][15][16]

  • Surface Plasmon Resonance (SPR): A label-free optical biosensing technique that measures the real-time binding kinetics and affinity of a ligand to its immobilized target protein.[17][18][19][20]

Data Presentation

Quantitative data from the described experiments should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

Compound Concentration (µM)Apparent Melting Temperature (Tagg) (°C)Thermal Shift (ΔTagg) (°C)
0 (Vehicle)52.30
0.153.10.8
155.22.9
1058.76.4
10059.16.8

Table 2: Kinobeads Pulldown and Mass Spectrometry Data

Target KinaseIC50 (nM) - Live CellsIC50 (nM) - Cell Lysate
Target Kinase A158
Off-target Kinase B250180
Off-target Kinase C>10,000>10,000

Table 3: Isothermal Titration Calorimetry (ITC) Data

ParameterValue
Dissociation Constant (Kd)25 nM
Stoichiometry (n)1.05
Enthalpy Change (ΔH)-12.5 kcal/mol
Entropy Change (TΔS)-2.8 kcal/mol

Table 4: Surface Plasmon Resonance (SPR) Data

ParameterValue
Association Rate Constant (ka)1.2 x 105 M-1s-1
Dissociation Rate Constant (kd)3.0 x 10-3 s-1
Dissociation Constant (KD)25 nM

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established high-throughput CETSA methods.[5][6]

Objective: To determine if this compound engages and stabilizes its target kinase(s) in intact cells.

Materials:

  • HEK293 cells (or other relevant cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • 384-well PCR plates

  • Thermocycler

  • Centrifuge for plates

  • SDS-PAGE and Western blotting reagents or high-throughput detection method (e.g., acoustic reverse-phase protein array - aRPPA)[5]

  • Antibody against the target kinase

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293 cells in a T175 flask and grow to 80-90% confluency.

    • Harvest cells and resuspend in phenol-free DMEM at a concentration of 1 x 106 cells/mL.

    • Acoustically transfer serial dilutions of this compound or DMSO (vehicle control) to a 384-well PCR plate.

    • Dispense 20 µL of the cell suspension into each well.

    • Incubate the plate at 37°C for 1 hour.

  • Thermal Challenge:

    • Heat the plate in a thermocycler for 3.5 minutes across a temperature gradient (e.g., 48°C to 72°C) or at a single optimized temperature.

  • Cell Lysis and Protein Precipitation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the plate at a low speed (e.g., 2,000 x g) for 30 minutes to pellet the precipitated proteins.[6]

  • Detection of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein by Western blotting or a high-throughput method like aRPPA.

  • Data Analysis:

    • Quantify the band intensities or spot signals.

    • Plot the fraction of soluble protein as a function of temperature to generate a melting curve.

    • The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg).

    • Determine the thermal shift (ΔTagg) by comparing the Tagg in the presence of the compound to the vehicle control.

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cell_culture Cell Culture cell_harvest Harvest and Resuspend Cells cell_culture->cell_harvest compound_treatment Treat Cells with Compound cell_harvest->compound_treatment heating Heat Cells at Temperature Gradient compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Pellet Precipitate lysis->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection detection Detect Soluble Target Protein supernatant_collection->detection data_analysis Generate Melting Curves and Determine ΔTagg detection->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to assess target engagement.

Protocol 2: Kinobeads Pulldown Assay

This protocol is based on established chemoproteomic methods.[7][8][10]

Objective: To identify the kinase targets of this compound and determine its selectivity profile across the kinome in a cellular context.

Materials:

  • Relevant cell line (e.g., Jurkat cells)

  • This compound stock solution in DMSO

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 1 mM Na3VO4, 1% IGEPAL CA-630, 1 mM DTT, protease inhibitors)[7]

  • Kinobeads (a mixture of Sepharose beads conjugated to different non-selective kinase inhibitors)

  • Wash buffer (e.g., high salt buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for in-solution or on-bead tryptic digestion

  • LC-MS/MS instrumentation and software for quantitative proteomics (e.g., using TMT labeling)

Procedure:

  • Cell Treatment and Lysis:

    • For live-cell profiling: Treat Jurkat cells (106 cells/mL) with varying concentrations of this compound or DMSO for 1 hour at 37°C.[7] Harvest, wash with PBS, and lyse the cells.

    • For lysate profiling: Lyse untreated cells and then incubate the lysate with the compound for 1 hour at 4°C.

  • Kinobeads Incubation:

    • Incubate the cell lysates with kinobeads for 1-3 hours at 4°C with rotation.

  • Washing and Elution:

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the bound kinases using elution buffer or proceed directly to on-bead digestion.

  • Sample Preparation for Mass Spectrometry:

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

    • Label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptides by LC-MS/MS.

    • Identify and quantify the proteins in each sample.

  • Data Analysis:

    • Normalize the protein abundance data.

    • For each identified kinase, determine the degree of displacement by this compound at each concentration.

    • Generate dose-response curves and calculate IC50 values to determine the potency of target engagement.

Workflow for Kinobeads Pulldown Assay

Kinobeads_Workflow cluster_prep Sample Preparation cluster_pulldown Affinity Pulldown cluster_ms_analysis Mass Spectrometry Analysis cell_treatment Cell Treatment with Compound cell_lysis Cell Lysis cell_treatment->cell_lysis kinobeads_incubation Incubate Lysate with Kinobeads cell_lysis->kinobeads_incubation washing Wash Beads kinobeads_incubation->washing elution Elute Bound Kinases washing->elution digestion Tryptic Digestion elution->digestion tmt_labeling TMT Labeling digestion->tmt_labeling lc_msms LC-MS/MS tmt_labeling->lc_msms data_analysis Data Analysis and IC50 Determination lc_msms->data_analysis

Caption: Workflow for the Kinobeads pulldown assay coupled with mass spectrometry.

Protocol 3: Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for ITC experiments.[12][13][14][15][16]

Objective: To determine the thermodynamic parameters of the interaction between this compound and a purified target kinase.

Materials:

  • Purified target kinase protein

  • This compound

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein against the ITC buffer extensively.

    • Dissolve the compound in the final dialysis buffer.

    • Degas both the protein and compound solutions.

  • ITC Experiment Setup:

    • Load the protein solution (titrand) into the sample cell of the calorimeter.

    • Load the compound solution (titrant) into the injection syringe. The compound concentration should be 10-20 times higher than the protein concentration.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

  • Titration:

    • Perform a series of injections of the compound into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from these values.

Logical Relationship for ITC Data Interpretation

ITC_Data_Interpretation cluster_experimental Experimental Measurement cluster_derived Directly Derived Parameters cluster_calculated Calculated Thermodynamic Parameters raw_data Raw ITC Data (Heat Pulses) kd Dissociation Constant (Kd) raw_data->kd Fitting to Binding Isotherm n Stoichiometry (n) raw_data->n Fitting to Binding Isotherm delta_h Enthalpy (ΔH) raw_data->delta_h Fitting to Binding Isotherm delta_g Gibbs Free Energy (ΔG) kd->delta_g ΔG = RTln(Kd) delta_h->delta_g ΔG = RTln(Kd) delta_s Entropy (TΔS) delta_h->delta_s ΔG = ΔH - TΔS delta_g->delta_s ΔG = ΔH - TΔS SPR_Signaling_Pathway cluster_instrument SPR Instrument cluster_binding_event Molecular Interaction cluster_output Data Output light_source Polarized Light Source sensor_chip Sensor Chip with Immobilized Target light_source->sensor_chip Incident Light detector Detector sensor_chip->detector Reflected Light sensorgram Sensorgram (Response vs. Time) detector->sensorgram analyte_injection Analyte (Compound) Injection binding Analyte Binds to Target analyte_injection->binding mass_change Change in Surface Mass binding->mass_change refractive_index_change Change in Refractive Index mass_change->refractive_index_change resonance_angle_shift Shift in Resonance Angle refractive_index_change->resonance_angle_shift resonance_angle_shift->detector

References

Application Notes and Protocols for the Therapeutic Development of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine, a synthetic heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This document outlines detailed protocols for the synthesis, in vitro evaluation, and characterization of this compound to facilitate its development as a novel therapeutic agent.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs. The unique arrangement of nitrogen atoms in the pyrazole ring allows for versatile interactions with various biological targets. The specific compound, this compound, combines the key pharmacophoric features of a 1-phenyl-pyrazole moiety with a pyridine ring, suggesting its potential as a kinase inhibitor. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. These notes provide a foundational framework for investigating the therapeutic potential of this molecule.

Synthesis Protocol

A plausible and efficient synthesis of this compound can be achieved through the reaction of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one with phenylhydrazine. This method is adapted from the synthesis of the analogous methyl-pyrazole derivative.

Materials:

  • (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

  • Phenylhydrazine

  • Ethanol

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Methanol

Procedure:

  • To a solution of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 g) in 50 mL of ethanol, add phenylhydrazine (equivalent molar amount).

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with an additional portion of ethyl acetate.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a dichloromethane-methanol gradient (e.g., 10:1 v/v) to obtain pure this compound.[1]

DOT script for the synthesis workflow:

G start Start reagents Reactants: (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one Phenylhydrazine Ethanol start->reagents reflux Reflux for 1-2 hours reagents->reflux workup Work-up: - Rotary Evaporation - Liquid-Liquid Extraction - Drying reflux->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

In Vitro Biological Evaluation

Based on the activities of structurally similar pyrazole-containing compounds, this compound is a promising candidate for evaluation as an anticancer agent and a kinase inhibitor.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DOT script for the MTT assay workflow:

G start Start seed Seed Cancer Cells in 96-well Plates start->seed treat Treat with Compound (Varying Concentrations) seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the anticancer activity using the MTT assay.

Table 1: Hypothetical Anticancer Activity Data for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData to be determined
HCT-116Colon CancerData to be determined
HeLaCervical CancerData to be determined
A549Lung CancerData to be determined
Kinase Inhibition Assays

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase.

Protocol:

  • Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction containing the kinase of interest (e.g., CDK2, CDK9, ALK5, BRAF V600E), the appropriate substrate and ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The light output is proportional to the ADP concentration, which is directly related to the kinase activity. Calculate the IC50 value for kinase inhibition.

DOT script for the Kinase Inhibition Assay workflow:

G start Start reaction Set up Kinase Reaction: - Kinase - Substrate - ATP - Compound start->reaction incubate1 Incubate at 30-37°C reaction->incubate1 adpglo Add ADP-Glo™ Reagent incubate1->adpglo incubate2 Incubate at RT adpglo->incubate2 detection Add Kinase Detection Reagent incubate2->detection incubate3 Incubate at RT detection->incubate3 luminescence Measure Luminescence incubate3->luminescence analyze Calculate IC50 luminescence->analyze

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Table 2: Potential Kinase Targets and Hypothetical Inhibition Data

Kinase TargetPathway ImplicationIC50 (nM)
CDK2Cell Cycle RegulationData to be determined
CDK9Transcription RegulationData to be determined
ALK5 (TGF-βRI)TGF-β SignalingData to be determined
BRAF (V600E)MAPK/ERK SignalingData to be determined
PIM-1Cell Survival, ProliferationData to be determined

Proposed Signaling Pathway

Based on the inhibitory profiles of similar pyrazole-based compounds, this compound may target key kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs). Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

DOT script for a hypothetical signaling pathway:

G compound This compound cdk CDK2/CDK9 compound->cdk Inhibits apoptosis Apoptosis compound->apoptosis Induces arrest Cell Cycle Arrest compound->arrest cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes cdk->apoptosis Prevents proliferation Cell Proliferation cell_cycle->proliferation

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The compound this compound represents a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. The protocols outlined in these application notes provide a clear roadmap for its synthesis and initial biological characterization. Further studies, including in vivo efficacy models and detailed mechanism of action studies, will be crucial in advancing this compound through the drug discovery pipeline.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold renowned for its significant and diverse biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2] This fused N-heterocyclic system is a key structural component in numerous pharmaceutically active compounds.[1][3] Its derivatives have demonstrated a wide array of therapeutic applications, including potent anticancer, kinase inhibitory, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6] Notably, this scaffold is integral to inhibitors of critical cellular targets like Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1), highlighting its versatility and importance in developing novel therapeutics.[7][8][9][10]

This document provides detailed synthetic protocols, biological activity data, and workflow visualizations to guide researchers in the synthesis and exploration of pyrazolo[3,4-b]pyridine derivatives for drug discovery programs.

General Synthetic Strategies

The construction of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly approached via two primary retrosynthetic strategies: annulation of a pyridine ring onto a pre-existing pyrazole, or formation of a pyrazole ring on a substituted pyridine precursor.[11][12]

Strategy A: Pyridine Ring Annulation onto a Pyrazole Core

This is the most prevalent approach, typically starting with substituted 5-aminopyrazoles. Key methods include:

  • Reaction with 1,3-Dicarbonyl Compounds: Condensation of a 5-aminopyrazole with a β-dicarbonyl compound is a classic and effective method. The reaction can be catalyzed by acids and may produce regioisomers if the dicarbonyl compound is unsymmetrical.[2][11]

  • Reaction with α,β-Unsaturated Ketones: This involves a Michael addition of the 5-aminopyrazole to the unsaturated ketone, followed by intramolecular cyclization and subsequent oxidation/aromatization to yield the final product.[2]

  • Gould-Jacobs Reaction: This method utilizes 3-aminopyrazoles reacting with reagents like diethyl 2-(ethoxymethylene)malonate to form 4-hydroxy-substituted pyrazolo[3,4-b]pyridines, which can be further functionalized.[2]

  • Multicomponent Reactions (MCRs): Hantzsch-type three-component reactions involving an aldehyde, an active methylene compound (like a β-ketoester), and a 5-aminopyrazole provide an efficient route to 4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, which can be subsequently oxidized.[13]

Strategy B: Pyrazole Ring Annulation onto a Pyridine Core

This alternative strategy often begins with a functionalized pyridine ring:

  • From 2-Chloropyridines: A common starting point is the reaction of 2-chloro-3-cyanopyridine derivatives with hydrazine hydrate, which leads to the formation of 3-amino-1H-pyrazolo[3,4-b]pyridines.[3][14]

The general workflow for developing drug candidates from this scaffold, from initial synthesis to biological evaluation, is depicted below.

Caption: General workflow for pyrazolo[3,4-b]pyridine drug discovery.

Experimental Protocols

Protocol 1: Synthesis of 4-Substituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines via ZrCl₄-Catalyzed Cyclization

This protocol describes the synthesis of the pyrazolo[3,4-b]pyridine core via the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone, a method used to generate compounds with affinity for β-amyloid plaques.[1]

G r1 5-Amino-1-phenyl-pyrazole reagent ZrCl₄ (catalyst) DMF/EtOH, 95 °C, 16h r1->reagent r2 α,β-Unsaturated Ketone r2->reagent product 4,6-Disubstituted-1-phenyl- 1H-pyrazolo[3,4-b]pyridine reagent->product Cyclization

Caption: Synthesis via ZrCl₄-catalyzed cyclization.

Materials and Reagents:

  • 5-Amino-1-phenyl-pyrazole

  • Appropriate α,β-unsaturated ketone (e.g., 4-(4-(dimethylamino)phenyl)but-3-en-2-one)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Deionized Water

Procedure: [1]

  • In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).

  • Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1 eq.) in EtOH (0.5 mL) to the vessel at room temperature (25 °C).

  • Degas the reaction mixture (e.g., by bubbling nitrogen through it for 10-15 minutes).

  • Carefully add ZrCl₄ (0.15 mmol, 0.3 eq.) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate it in vacuo to remove the solvents.

  • Partition the residue between CHCl₃ and water.

  • Separate the organic layer. Extract the aqueous phase twice more with CHCl₃.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Characterization: The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the formation of the pyridine ring is indicated by characteristic singlets for H-3 and H-5 protons in the ¹H NMR spectrum.[1]

Protocol 2: Synthesis of 3,5-Disubstituted Pyrazolo[3,4-b]pyridines as CDK Inhibitors

This protocol outlines a general synthesis for pyrazolo[3,4-b]pyridine derivatives that have been evaluated as Cyclin-Dependent Kinase (CDK) inhibitors.[7] The key step involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.

Materials and Reagents:

  • 3-Substituted-1H-pyrazol-5-amine (e.g., 3-(methylthio)-1H-pyrazol-5-amine)

  • Substituted 1,3-diketone (e.g., 1-(pyridin-2-yl)butane-1,3-dione)

  • Acetic Acid (glacial)

  • Ethanol (EtOH)

Procedure:

  • Combine the 3-substituted-1H-pyrazol-5-amine (1.0 eq.) and the 1,3-diketone (1.1 eq.) in a round-bottom flask.

  • Add glacial acetic acid as the solvent and catalyst.

  • Heat the mixture to reflux (typically 120-130 °C) and maintain for 4-6 hours, or until TLC indicates the consumption of starting materials.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and neutralize with a base (e.g., saturated sodium bicarbonate solution) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the pure 3,5-disubstituted pyrazolo[3,4-b]pyridine.

Biological Activity and Data

Pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against various protein kinases implicated in cancer and other diseases. The tables below summarize key quantitative data for representative compounds.

Table 1: Anticancer and Kinase Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
Compound ID/ReferenceTarget Kinase(s)IC₅₀ Value(s)Target Cell Line(s)IC₅₀ Value(s)Citation(s)
Compound 9a CDK2 / CDK91.63 µM / 0.262 µMHela2.59 µM[15]
Compound 14g CDK2 / CDK90.460 µM / 0.801 µMHCT-1161.98 µM[15]
Compound C03 TRKA56 nMKm-120.304 µM[8][10][16]
Compound C10 TRKA26 nM--[10]
Compound 15y TBK10.2 nM--[9]
BX795 (Reference) TBK17.1 nM--[9]
Compound 6b CDK2 / PIM1-HCT-116>15.05 (Selectivity Index)[4]
Table 2: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
Compound IDTarget OrganismMIC Value (µg/mL)Citation(s)
Compound 4d S. aureus (MRSA)2[14]
Compound 6c S. aureus (MRSA)4[14]
Compound 9c S. aureus (MRSA)4[14]
Compound 2 Various Bacteria & FungiPotent, broad-spectrum[17]

Signaling Pathway Inhibition

Many pyrazolo[3,4-b]pyridine-based kinase inhibitors function by blocking ATP binding in the kinase domain, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival. The diagram below illustrates the inhibition of the TRK signaling pathway, a target for cancer therapy.

G cluster_pathway TRK Signaling Pathway cluster_downstream Downstream Effectors ligand Neurotrophin (e.g., NGF) trk TRK Receptor ligand->trk ras RAS-MAPK Pathway trk->ras Phosphorylation Cascade pi3k PI3K-AKT Pathway trk->pi3k Phosphorylation Cascade plc PLCγ Pathway trk->plc Phosphorylation Cascade outcome Cell Proliferation, Survival, Differentiation ras->outcome pi3k->outcome plc->outcome inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor (e.g., Compound C03) inhibitor->trk Inhibits Kinase Domain

Caption: Inhibition of the TRK signaling pathway by a pyrazolo[3,4-b]pyridine derivative.

These application notes provide a foundational guide for the synthesis and evaluation of pyrazolo[3,4-b]pyridine scaffolds. The versatility in synthetic routes and the consistent discovery of potent biological activities ensure that this core structure will remain a high-priority target for future drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common synthetic route involving the reaction of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one with phenylhydrazine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the enaminone precursor. 2. Inactive phenylhydrazine. 3. Suboptimal reaction temperature. 4. Incorrect solvent.1. Ensure the reaction of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) goes to completion. Monitor by TLC. Consider extending the reflux time or using a different solvent like xylene. 2. Use freshly opened or purified phenylhydrazine. Phenylhydrazine can oxidize over time. 3. For the cyclization step, refluxing in ethanol is a common starting point. If the reaction is sluggish, consider increasing the temperature by using a higher-boiling solvent like n-butanol. 4. While ethanol is commonly used, other solvents like acetic acid can catalyze the reaction and may improve yields.[1]
Formation of Undesired Regioisomer (4-(1-phenyl-1H-pyrazol-3-yl)pyridine) 1. The reaction of the enaminone with phenylhydrazine can lead to two regioisomers. The formation of the 3-substituted isomer is a known side reaction.[2] 2. Reaction conditions (pH, solvent) can influence the regioselectivity.1. The formation of a regioisomeric mixture is common in pyrazole synthesis from 1,3-dicarbonyl precursors or their equivalents.[2] 2. Acidic Conditions: Performing the reaction in a solvent like glacial acetic acid can favor the formation of one isomer over the other.[1] The protonation of the enaminone can influence the site of nucleophilic attack by phenylhydrazine. 3. Solvent Polarity: The choice of solvent can impact the stability of the intermediates and transition states, thereby affecting the isomeric ratio. Experiment with solvents of varying polarity (e.g., ethanol, dioxane, toluene).
Difficult Purification 1. The desired 5-substituted and undesired 3-substituted isomers can have similar polarities, making separation by column chromatography challenging. 2. Presence of unreacted starting materials or side products.1. Chromatography Optimization: Use a long column with a shallow solvent gradient (e.g., a slow increase of methanol in dichloromethane). Monitor fractions carefully by TLC using a suitable stain. For a similar synthesis with methylhydrazine, a 10:1 mixture of dichloromethane-methanol was used for elution.[2] 2. Recrystallization: If a solid product is obtained, attempt recrystallization from a suitable solvent or solvent mixture to selectively crystallize the desired isomer. 3. Aqueous Work-up: Ensure a thorough aqueous work-up to remove any water-soluble impurities before chromatography.
Low Overall Yield 1. Cumulative losses at each synthetic step. 2. Decomposition of intermediates or product. 3. Inefficient reaction conditions.1. Optimize each step of the synthesis individually before performing the entire sequence. 2. Avoid prolonged heating or exposure to strong acids or bases if the product is found to be unstable. 3. Systematically vary reaction parameters such as temperature, reaction time, and catalyst/reagent loading to find the optimal conditions for your specific setup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a two-step process. The first step is the synthesis of an enaminone, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, from 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The second step is the cyclization of this enaminone with phenylhydrazine to form the pyrazole ring.

Q2: I am getting a mixture of two isomers. How can I confirm which is the desired this compound?

A2: The two likely isomers are the 5-substituted (desired) and the 3-substituted (undesired) products. These can be distinguished using spectroscopic methods, primarily 1H and 13C NMR. The chemical shifts of the pyrazole ring protons and carbons will be different for the two isomers. In some cases, 2D NMR techniques like HMBC and NOESY can help in unambiguously assigning the structure. For a similar compound, 4-(1-methyl-1H-pyrazol-5-yl)pyridine, the formation of the 3-substituted isomer was confirmed by LC/MS and 1H NMR analysis.[2]

Q3: How can I improve the regioselectivity of the cyclization reaction to favor the 5-substituted product?

A3: The regioselectivity of the reaction between a 1,3-dicarbonyl equivalent and a substituted hydrazine is influenced by the reaction conditions. Generally, in acidic conditions, the reaction of phenylhydrazine with an unsymmetrical 1,3-diketone tends to favor the formation of the isomer where the substituted nitrogen is adjacent to the less sterically hindered carbonyl group. In the case of the enaminone precursor, the electronics of the pyridine and phenyl rings will also play a significant role. Experimenting with acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) or performing the reaction in an acidic solvent may improve the ratio of the desired 5-substituted isomer.

Q4: What are some alternative synthetic strategies for preparing this compound?

A4: While the enaminone route is common, other methods for pyrazole synthesis could be adapted. These include:

  • Reaction of a 1,3-diketone with phenylhydrazine: This is a classic method for pyrazole synthesis. The required precursor would be 1-(pyridin-4-yl)butane-1,3-dione. The regioselectivity of the cyclization would still be a key consideration.

  • Cross-coupling reactions: If a suitably substituted pyrazole precursor is available (e.g., 5-bromo-1-phenyl-1H-pyrazole), a Suzuki or Stille coupling with a pyridine-4-boronic acid or a stannane derivative could be employed to form the C-C bond between the pyrazole and pyridine rings.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

This protocol is adapted from procedures for similar enaminone syntheses.

  • To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent (e.g., toluene or xylene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1-1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent like diethyl ether or a mixture of diethyl ether and hexanes to yield the enaminone as a solid.

Protocol 2: Synthesis of this compound

This protocol is an adaptation based on the synthesis of the analogous 1-methyl derivative.[2]

  • Dissolve (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add phenylhydrazine (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction by TLC until the starting enaminone is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent by rotary evaporation.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which will likely be a mixture of regioisomers.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration) to separate the desired 5-substituted isomer from the 3-substituted isomer.

Visualizations

Logical Troubleshooting Workflow for Low Yield

troubleshooting_low_yield cluster_enaminone Enaminone Synthesis Issues cluster_cyclization Cyclization Reaction Issues start Low Yield of this compound check_enaminone Verify Purity and Yield of Enaminone Precursor start->check_enaminone check_cyclization Analyze Cyclization Reaction Mixture by LC-MS/TLC start->check_cyclization enaminone_impure Precursor is Impure or Low Yield check_enaminone->enaminone_impure Problem Identified isomers_present Mixture of Regioisomers Detected check_cyclization->isomers_present Isomers Detected no_product No Product Formation check_cyclization->no_product No Product Detected optimize_enaminone Optimize Enaminone Synthesis: - Extend reaction time - Vary solvent (e.g., xylene) - Purify carefully enaminone_impure->optimize_enaminone end_point Improved Yield optimize_enaminone->end_point optimize_regioselectivity Optimize Regioselectivity: - Use acidic solvent (e.g., Acetic Acid) - Screen different solvents isomers_present->optimize_regioselectivity optimize_conditions Optimize Reaction Conditions: - Check phenylhydrazine quality - Increase temperature (e.g., n-butanol) - Vary reaction time no_product->optimize_conditions optimize_regioselectivity->end_point optimize_conditions->end_point synthesis_pathway acetylpyridine 4-Acetylpyridine enaminone (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one acetylpyridine->enaminone Reflux dmf_dma DMF-DMA dmf_dma->enaminone phenylhydrazine Phenylhydrazine desired_product This compound (Desired Product) phenylhydrazine->desired_product side_product 4-(1-phenyl-1H-pyrazol-3-yl)pyridine (Side Product) phenylhydrazine->side_product enaminone->desired_product Cyclization (Ethanol, Reflux) enaminone->side_product Undesired Cyclization

References

troubleshooting purification of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine by chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem 1: Poor separation of the product from a close-running impurity.

  • Question: My TLC analysis shows two spots with very similar Rf values, and I am unable to achieve baseline separation on my column. What could be the issue and how can I resolve it?

  • Answer: A common impurity in the synthesis of similar pyrazole derivatives is a regioisomer. For instance, in the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine, the 4-(1-methyl-1H-pyrazol-3-yl)pyridine isomer is a known byproduct[1]. The phenyl analogue may have a similar isomeric impurity. These isomers often have very similar polarities, making separation challenging.

    Troubleshooting Steps:

    • Solvent System Optimization: A standard mobile phase for compounds of this type is a mixture of hexane and ethyl acetate[2][3]. Experiment with different ratios to maximize the separation. A less polar solvent system (higher hexane percentage) will generally increase the resolution between closely eluting spots. Try a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.

    • Alternative Solvents: Consider adding a small percentage of a different solvent to your mobile phase to alter the selectivity. For example, dichloromethane or a small amount of an amine like triethylamine (NEt3) can be effective. The addition of ~5% NEt3 can help to reduce tailing and may improve separation for basic compounds like pyridines[4].

    • Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.

Problem 2: The product is not eluting from the column or the recovery is very low.

  • Question: I've loaded my sample, but I'm not seeing my product come off the column, even after flushing with a highly polar solvent. What should I do?

  • Answer: This issue can arise from several factors, including compound decomposition on the silica gel, incorrect solvent choice, or precipitation.

    Troubleshooting Steps:

    • Check Compound Stability: Pyridine and pyrazole derivatives can sometimes interact strongly with the acidic surface of silica gel, leading to irreversible adsorption or decomposition[5]. To test for this, dissolve a small amount of your crude product in your chosen eluent, add a small amount of silica gel, and stir for a few hours. Monitor the solution by TLC to see if the product spot diminishes or if new spots appear.

    • Deactivate the Silica Gel: If you suspect your compound is unstable on silica, you can deactivate it by pre-treating the silica gel with a small amount of a base, such as triethylamine, mixed with your mobile phase.

    • Verify Solvent System: Double-check that you are using the correct mobile phase and that the polarity is appropriate to elute your compound. Based on similar structures, a mobile phase of hexane:ethyl acetate in ratios from 10:1 to 1:1 should be a good starting point[2][3][4][6].

    • Solubility Issues: Ensure your compound is soluble in the mobile phase. If the compound precipitates on the column, it will not elute properly.

Problem 3: Peak tailing in the collected fractions.

  • Question: My product is eluting from the column, but the peaks on my TLC plates are tailing, leading to cross-contamination of fractions. How can I get sharper bands?

  • Answer: Peak tailing for basic compounds like pyridines is common on silica gel due to strong interactions with acidic silanol groups.

    Troubleshooting Steps:

    • Add a Basic Modifier: As mentioned previously, adding a small amount of a base like triethylamine or pyridine to your mobile phase can neutralize the acidic sites on the silica gel and significantly reduce tailing.

    • Lower the Sample Load: Overloading the column can lead to band broadening and tailing. Use a sample-to-silica ratio of approximately 1:50 to 1:100.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

    • A1: A good starting point is a mixture of hexane and ethyl acetate. You can begin with a ratio of 5:1 (hexane:ethyl acetate) and adjust the polarity based on your TLC results[3][4].

  • Q2: How can I visualize this compound on a TLC plate?

    • A2: This compound should be visible under a UV lamp (at 254 nm) due to the presence of aromatic rings. You can also use staining agents like potassium permanganate or iodine.

  • Q3: What are the potential impurities I should be aware of during the synthesis?

    • A3: Besides the starting materials, a common impurity is the regioisomer, 4-(1-phenyl-1H-pyrazol-3-yl)pyridine[1]. Other potential impurities could arise from side reactions of your specific synthetic route.

  • Q4: My compound appears to be degrading on the silica gel. What can I do?

    • A4: You can try deactivating the silica gel with a basic modifier like triethylamine, or switch to a more inert stationary phase like neutral alumina.

Experimental Protocols

Column Chromatography Protocol for Purification of this compound

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a hexane:ethyl acetate solvent system (start with a 4:1 ratio).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3 for optimal separation.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the chosen mobile phase (the same solvent system determined from your TLC analysis).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the sample through the column, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

ParameterRecommended Conditions
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (start with 4:1, adjust based on TLC)[2][3][4][6]
TLC Rf of Product ~0.2-0.3
Sample Load 1-2% of the silica gel weight
Visualization UV light (254 nm), Potassium Permanganate stain

Visualizations

Chromatography_Troubleshooting_Workflow start Start Purification tlc Run TLC Analysis start->tlc check_spots Assess Spot Separation and Shape tlc->check_spots poor_sep Poor Separation (Spots too close) check_spots->poor_sep Poor no_elution No Elution / Low Recovery check_spots->no_elution None tailing Peak Tailing check_spots->tailing Tailing good_sep Good Separation check_spots->good_sep Good optimize_mp Optimize Mobile Phase (e.g., change polarity) poor_sep->optimize_mp alt_sp Use Alternative Stationary Phase (e.g., Alumina) poor_sep->alt_sp check_stability Check Compound Stability on Silica no_elution->check_stability add_modifier Add Basic Modifier (e.g., Triethylamine) tailing->add_modifier optimize_mp->tlc Re-evaluate alt_sp->tlc Re-evaluate check_stability->alt_sp Unstable add_modifier->tlc Re-evaluate run_column Run Column Chromatography good_sep->run_column end Pure Product run_column->end

Caption: Troubleshooting workflow for chromatography purification.

Silica_Interaction compound {this compound | Pyridine Nitrogen (Basic)} interaction Undesirable Interaction compound->interaction H-bonding/ Acid-Base elution Improved Elution & Symmetrical Peaks compound->elution silica {Silica Gel Surface | Silanol Groups (Si-OH) | Acidic Sites} silica->interaction silica->elution (Modified Surface) tailing Peak Tailing & Poor Recovery interaction->tailing triethylamine {Triethylamine (Base) | Neutralizes Acidic Sites} triethylamine->silica Blocks

Caption: Interaction of the target compound with the silica gel stationary phase.

References

Technical Support Center: Optimization of Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in pyrazole synthesis.

Troubleshooting Guide

My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

1. Sub-optimal Reaction Conditions:

  • Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to proceed at an optimal rate, while others may benefit from lower temperatures to minimize side reactions. For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, but further increases led to a decrease.[1] It is crucial to consult the literature for the specific pyrazole synthesis method you are employing and optimize the temperature accordingly.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and selectivity. For the condensation of 1,3-diketones with arylhydrazines, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to give better results than polar protic solvents such as ethanol.[2] Experimenting with different solvents of varying polarity can lead to significant yield improvements. Solvent-free reaction conditions have also been reported to increase reaction rates and yields in some cases.[3]

  • Catalyst: Many pyrazole syntheses are catalyst-dependent. An inappropriate or inactive catalyst will lead to poor conversion. Ensure you are using the correct catalyst for your specific reaction. For example, nano-ZnO has been used as an efficient catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, leading to excellent yields.[4] Lewis acids like lithium perchlorate have also been employed to catalyze the reaction between hydrazines and 1,3-diketones.[4] If you are using a catalyst, consider factors like catalyst loading, purity, and activation (if required).

2. Reactant Quality and Stoichiometry:

  • Purity of Starting Materials: Impurities in your starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines) can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired pyrazole. Ensure your reactants are of high purity, and consider purification before use if necessary.

  • Stoichiometry: The molar ratio of your reactants is critical. While a 1:1 stoichiometry of the dicarbonyl compound to hydrazine is typical, an excess of one reactant may be beneficial in certain cases to drive the reaction to completion. However, an excessive amount of hydrazine can sometimes lead to the formation of impurities.[5]

3. Reaction Time:

  • Insufficient reaction time will result in incomplete conversion of the starting materials. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some protocols report short reaction times, especially with efficient catalysts, while others may require several hours.[4]

4. Work-up and Purification:

  • Product loss can occur during the work-up and purification steps. Inefficient extraction or suboptimal crystallization conditions can significantly reduce the isolated yield. For purification, recrystallization from solvents like ethanol or methanol is a common method.[6] In some cases, acid-base treatment can be used to purify pyrazole compounds.[6] For challenging separations, column chromatography on silica gel (sometimes deactivated with triethylamine or ammonia) or reversed-phase silica may be necessary.[6]

Below is a troubleshooting workflow to address low yield:

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Solvent, Catalyst) start->check_conditions check_reactants Assess Reactant Quality (Purity, Stoichiometry) check_conditions->check_reactants Conditions Correct fail Yield Still Low check_conditions->fail Conditions Incorrect monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_reactants->monitor_reaction Reactants OK check_reactants->fail Reactant Issue optimize_workup Optimize Work-up & Purification monitor_reaction->optimize_workup Reaction Complete monitor_reaction->fail Incomplete Reaction success Yield Improved optimize_workup->success Successful optimize_workup->fail Product Loss fail->start Re-evaluate

Caption: Troubleshooting workflow for low pyrazole yield.

I am getting a mixture of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[4][7] The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is initially attacked by which nitrogen atom of the hydrazine.

Strategies to Control Regioselectivity:

  • Choice of Reactants: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Highly differentiated steric or electronic environments around the two carbonyl groups can favor the formation of one regioisomer.

  • Reaction Conditions:

    • Solvent: The solvent can influence the regioselectivity. For instance, in the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones, aprotic dipolar solvents have been found to provide better regioselectivity compared to polar protic solvents.[2]

    • Catalyst and pH: The use of specific catalysts or adjusting the pH can direct the reaction towards a particular isomer. Acid catalysis can influence the rate of both the initial imine formation and the subsequent cyclization, which can in turn affect the product distribution.[8]

  • Use of 1,3-Dicarbonyl Surrogates: Employing surrogates for 1,3-dicarbonyl compounds, such as β-enaminones, can offer a high degree of regiocontrol.[9]

  • Flow Chemistry: Continuous flow processes have been shown to sometimes offer better control over reaction parameters, potentially leading to improved regioselectivity compared to batch reactions.[10]

The following diagram illustrates the factors influencing regioselectivity:

Regioselectivity_Factors regioselectivity Regioselectivity Control reactant_choice Reactant Structure (Steric/Electronic Effects) regioselectivity->reactant_choice reaction_conditions Reaction Conditions regioselectivity->reaction_conditions dicarbonyl_surrogates 1,3-Dicarbonyl Surrogates (e.g., β-enaminones) regioselectivity->dicarbonyl_surrogates flow_chem Flow Chemistry regioselectivity->flow_chem solvent Solvent Choice (e.g., Aprotic Dipolar) reaction_conditions->solvent catalyst_ph Catalyst / pH reaction_conditions->catalyst_ph

Caption: Key factors for controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole ring synthesis?

The most prevalent methods for synthesizing the pyrazole ring include:

  • Knorr Pyrazole Synthesis: This involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) with a hydrazine.[11][12] It is a widely used, robust, and often high-yielding reaction.

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole (like a diazo compound or nitrilimine) with a dipolarophile (such as an alkyne or alkene).[4]

  • Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single step to form the pyrazole ring, often offering high efficiency and atom economy.[13]

Q2: How do I choose the right solvent for my pyrazole synthesis?

The ideal solvent depends on the specific reaction. However, some general guidelines are:

  • For Knorr-type syntheses: While ethanol is traditionally used, aprotic dipolar solvents like DMF, DMAc, or DMSO can lead to better yields and regioselectivity, especially with arylhydrazines.[2][4]

  • Green Chemistry Approaches: Water and polyethylene glycol (PEG) are being explored as environmentally friendly solvent options.[4] Solvent-free conditions, sometimes under microwave irradiation, can also be highly effective.[3]

Q3: What are some common side reactions to be aware of during pyrazole synthesis?

  • Formation of Regioisomers: As discussed in the troubleshooting section, this is a major side reaction with unsymmetrical starting materials.

  • Incomplete Dehydration: In some cases, the intermediate pyrazoline may not fully dehydrate to the aromatic pyrazole. This can sometimes be addressed by adjusting the reaction conditions (e.g., adding a dehydrating agent or increasing the temperature).

  • Hydrazine Degradation: Hydrazines can be unstable, especially at elevated temperatures, which can lead to the formation of colored impurities.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.

  • Formation of Byproducts from Reactants: Impurities in the starting materials can lead to a variety of side products. For example, in the synthesis of 3,4-dimethylpyrazole from 2-butanone and methyl formate, the formation of 3-ethylpyrazole as a byproduct can occur due to impurities in the intermediate.

Q4: What are the best methods for purifying my pyrazole product?

  • Recrystallization: This is the most common and often the most effective method for purifying solid pyrazole products. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. Normal-phase silica gel is commonly used, sometimes deactivated with a base like triethylamine to prevent product degradation or strong adsorption.[6] Reversed-phase (C18) chromatography can be an alternative for certain compounds.[6]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, washing away neutral impurities, and then regenerating the free pyrazole by adding a base.[6] The resulting acid addition salts can also be purified by crystallization.[14]

Data Presentation

Table 1: Comparison of Catalysts in Pyrazole Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Nano-ZnOPhenylhydrazine, Ethyl acetoacetateNot specifiedNot specifiedShort95[4]
Lithium PerchlorateHydrazines, 1,3-DiketonesEthylene GlycolRoom Temp.Not specified70-95[4]
Amberlyst-70Hydrazines, 1,3-DiketonesNot specifiedNot specifiedNot specifiedGood to Excellent[4]
Sc(OTf)₃Perfluoroacetyl diazoester, KetonesNot specifiedNot specifiedNot specified97[1]
Cu(OTf)₂N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoateNot specified60Not specifiedModerate to Excellent[4]

Table 2: Influence of Solvent on Pyrazole Synthesis

SolventReactantsCatalystTemperature (°C)Yield (%)NotesReference
N,N-Dimethylacetamide (DMAc)Arylhydrazine HCl, 1,3-DiketonesAcidicRoom Temp.59-98High regioselectivity[4]
EthanolArylhydrazine HCl, 1,3-DiketonesAcidicRoom Temp.LowerTraditional solvent, may give lower yields/selectivity[2]
Dimethyl Sulfoxide (DMSO)GlycineMalonic acid, Pyrazole-4-carbaldehydesRoom Temp.ExcellentGreen chemistry approach[15]
Solvent-freeIsocyanides, Dialkyl acetylenedicarboxylates, 1,2-DibenzoylhydrazinesTBABRoom Temp.GoodFaster reaction rates[3]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a general guideline for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, acetic acid, or DMAc)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a base may be needed.

  • If a catalyst is used, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the specific reactants) and stir for the required time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Safety Note: Hydrazines are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

The following diagram outlines the general experimental workflow for pyrazole synthesis and optimization:

Pyrazole_Synthesis_Workflow start Define Target Pyrazole lit_search Literature Search for Synthetic Method start->lit_search select_method Select Synthesis Method (e.g., Knorr, Cycloaddition) lit_search->select_method initial_reaction Perform Initial Reaction select_method->initial_reaction monitor Monitor Progress (TLC/LC-MS) initial_reaction->monitor workup Work-up and Isolation monitor->workup analysis Analyze Product (Yield, Purity, Structure) workup->analysis low_yield Low Yield or Impurities? analysis->low_yield optimize Optimize Conditions (Solvent, Temp, Catalyst) low_yield->optimize Yes success Successful Synthesis low_yield->success No optimize->initial_reaction

References

identifying and minimizing byproducts in 4-(1-phenyl-1H-pyrazol-5-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine. Our goal is to help you identify and minimize the formation of byproducts, ensuring a higher yield and purity of your target compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the formation of the undesired regioisomer, 4-(1-phenyl-1H-pyrazol-3-yl)pyridine.

Problem: Low yield of the desired this compound and presence of a major byproduct.

Possible Cause: Formation of the regioisomeric byproduct, 4-(1-phenyl-1H-pyrazol-3-yl)pyridine, is a common issue in the Knorr-type synthesis of unsymmetrical pyrazoles. The regioselectivity of the reaction between the 1,3-dicarbonyl precursor (1-(pyridin-4-yl)-3-phenylpropane-1,3-dione) and phenylhydrazine is highly dependent on the reaction conditions.

Solution:

  • Solvent Selection: The polarity of the solvent plays a crucial role in directing the initial nucleophilic attack of phenylhydrazine.

    • Protic Solvents (e.g., ethanol, acetic acid): These solvents can hydrogen bond with the carbonyl groups of the 1,3-dicarbonyl compound, influencing which carbonyl is more susceptible to nucleophilic attack. Generally, protic solvents favor the formation of the desired 1,5-disubstituted pyrazole. For a similar synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine, heating in ethanol was used, though a mixture of isomers was still observed.[1]

    • Aprotic Solvents (e.g., toluene, dioxane): In the absence of hydrogen bonding, the inherent electronic and steric factors of the starting materials will dictate the regioselectivity. For some pyrazole syntheses, aprotic solvents have been shown to favor the formation of the 1,3-disubstituted isomer.

  • Reaction Temperature: The reaction temperature can influence the reaction rate and selectivity. It is advisable to start with moderate temperatures (e.g., refluxing ethanol) and optimize as needed based on byproduct analysis.

  • Catalyst: The Knorr pyrazole synthesis is often catalyzed by acid.[2][3][4][5] The choice and concentration of the acid catalyst can affect the regioselectivity. Common choices include acetic acid or mineral acids. Experimenting with different catalysts and concentrations may be necessary to optimize the isomer ratio.

Problem: Difficulty in separating the desired product from its regioisomeric byproduct.

Possible Cause: The similar polarity and physical properties of the two regioisomers can make their separation by standard column chromatography challenging.[6]

Solution:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating closely related isomers.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

    • Detection: UV detection at a wavelength where both isomers have good absorbance (e.g., around 254 nm) should be used.

  • Fractional Crystallization: If a suitable solvent system can be found, fractional crystallization may be employed to enrich the desired isomer. This often requires careful experimentation with different solvents and cooling rates.

Problem: Ambiguous identification of the desired product and byproduct.

Possible Cause: Mass spectrometry alone may not be sufficient to distinguish between the two regioisomers as they have the same molecular weight.

Solution:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of the isomers.

    • 1H NMR: The chemical shift of the pyrazole proton (H4) and the protons of the pyridine and phenyl rings will differ between the two isomers due to their different electronic environments.

    • 2D NMR (e.g., HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations between protons and carbons, helping to establish the connectivity of the rings. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons on the different rings, confirming their relative positions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of the isomers may be similar, their fragmentation patterns can sometimes show subtle differences. The primary utility of GC-MS in this context is the chromatographic separation of the isomers, which will exhibit different retention times.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the synthesis of this compound?

A1: The most common and significant byproduct is the regioisomer, 4-(1-phenyl-1H-pyrazol-3-yl)pyridine. This arises from the two possible modes of cyclization during the reaction of the unsymmetrical 1,3-dicarbonyl precursor with phenylhydrazine. For the analogous synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine, a product-to-byproduct ratio of 3.8:1 was observed, indicating that the formation of the 3-yl isomer can be substantial.[1]

Q2: How can I control the regioselectivity of the reaction to favor the desired 5-substituted pyrazole?

A2: The regioselectivity of the Knorr pyrazole synthesis can be influenced by several factors:

  • Solvent: Using a protic solvent like ethanol or acetic acid is generally recommended to favor the formation of the 1,5-disubstituted product.

  • pH: The acidity of the reaction medium can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the regioselectivity.[2]

  • Reactant Stoichiometry: Some studies have shown that the ratio of the 1,3-dicarbonyl compound to the hydrazine can impact the regioisomeric ratio.[2]

Q3: What analytical techniques are best for identifying and quantifying the desired product and its byproduct?

A3: A combination of techniques is recommended for accurate identification and quantification:

  • HPLC: For quantitative analysis of the product and byproduct ratio. A validated reverse-phase HPLC method is ideal.

  • NMR Spectroscopy (1H, 13C, and 2D): For unambiguous structural confirmation of the isomers.

  • GC-MS: For separation and identification based on retention time and fragmentation patterns.[7][8]

  • LC-MS: Can be used to confirm the molecular weight of the product and byproduct.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions on Isomer Ratio (Hypothetical Data)

EntrySolventCatalystTemperature (°C)Reaction Time (h)Ratio (5-yl : 3-yl isomer)
1EthanolAcetic Acid8044:1
2TolueneNone11081:2
3Dioxanep-TsOH10061:1.5
4EthanolNone80123:1

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary and require experimental optimization.

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is a general guideline based on the Knorr pyrazole synthesis and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(pyridin-4-yl)-3-phenylpropane-1,3-dione (1 equivalent) in a suitable protic solvent (e.g., ethanol or glacial acetic acid).

  • Addition of Phenylhydrazine: Add phenylhydrazine (1.1 equivalents) to the solution. If using an acid catalyst (e.g., a few drops of concentrated sulfuric acid or a larger amount of acetic acid), it can be added at this stage.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel or by preparative HPLC to separate the desired product from the regioisomeric byproduct.

Analytical Method: HPLC for Isomer Quantification

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from 10% to 90% B over 20 minutes, followed by a hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the crude product in the mobile phase or a suitable solvent (e.g., methanol) and dilute to an appropriate concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 1. Reaction Setup (1,3-dicarbonyl + solvent) add_hydrazine 2. Add Phenylhydrazine & Catalyst start->add_hydrazine reflux 3. Heat to Reflux add_hydrazine->reflux workup 4. Work-up reflux->workup crude Crude Product (Mixture of Isomers) workup->crude purify 5. Purification (Column Chromatography/HPLC) crude->purify product Desired Product: This compound purify->product byproduct Byproduct: 4-(1-phenyl-1H-pyrazol-3-yl)pyridine purify->byproduct analysis 6. Analysis (HPLC, NMR, GC-MS) product->analysis byproduct->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_byproducts start Low Yield / High Byproduct check_solvent Check Solvent System start->check_solvent separation Difficulty Separating Isomers? start->separation identification Ambiguous Identification? start->identification protic Using Protic Solvent? (e.g., Ethanol, Acetic Acid) check_solvent->protic aprotic Using Aprotic Solvent? (e.g., Toluene, Dioxane) check_solvent->aprotic optimize_protic Optimize Catalyst & Temperature protic->optimize_protic Yes switch_to_protic Switch to Protic Solvent protic->switch_to_protic No aprotic->optimize_protic No aprotic->switch_to_protic Yes hplc Use Reverse-Phase HPLC separation->hplc fractional_crystallization Attempt Fractional Crystallization separation->fractional_crystallization nmr Use 1D and 2D NMR identification->nmr gcms Compare GC Retention Times identification->gcms

References

challenges in scaling up the synthesis of pyrazole-pyridine compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-pyridine compounds, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazole-pyridine compounds?

A1: The primary synthetic strategies for pyrazole-pyridine compounds involve two main approaches: the formation of a pyridine ring onto a pre-existing pyrazole ring, and the formation of a pyrazole ring on a pre-existing pyridine.[1][2] Common methods include the reaction of 3-aminopyrazole with 1,3-dicarbonyl compounds, the Gould-Jacobs reaction, and starting from 2-chloro-3-nitropyridines followed by a sequence of SNAr and modified Japp–Klingemann reactions.[3][4] One-pot multicomponent reactions are also gaining traction for their efficiency.[5]

Q2: What are the key challenges when scaling up the synthesis of pyrazole-pyridine compounds?

A2: Scaling up the synthesis of pyrazole-pyridine compounds from laboratory to industrial scale presents several challenges. These include managing reaction exotherms, ensuring efficient mixing, dealing with the handling and safety of hazardous reagents like hydrazine, controlling impurity profiles, and developing robust crystallization and purification procedures for large batches.[6] The transition to flow chemistry is an emerging strategy to mitigate some of these challenges by offering better control over reaction parameters and enhancing safety.

Q3: Are there specific safety precautions I should take when working with hydrazine and pyridine on a large scale?

A3: Yes, both hydrazine and pyridine pose significant safety risks, especially at a larger scale. Hydrazine is a suspected carcinogen and can decompose violently, particularly in the presence of metal catalysts.[7] It is crucial to handle it in a well-ventilated area, use appropriate personal protective equipment (PPE), and avoid contact with metals. Pyridine is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air. Large-scale reactions involving pyridine should be conducted in properly grounded equipment and in an inert atmosphere to minimize fire hazards. Always consult the Safety Data Sheet (SDS) for detailed handling instructions.

Q4: How can I improve the yield and purity of my pyrazole-pyridine product during scale-up?

A4: Optimizing reaction parameters is key to improving yield and purity. This can involve adjusting the temperature, reaction time, catalyst loading, and solvent system. The choice of base can also significantly impact the reaction outcome.[1] For purification, developing a robust crystallization process is often more effective and scalable than chromatography. This may involve screening different solvents and optimizing cooling profiles to obtain a product with the desired purity and crystal form. In some cases, forming a salt of the pyrazole-pyridine compound can facilitate purification through crystallization.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Reaction Yield - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal catalyst loading or inactive catalyst.- Poor quality of starting materials.- Formation of side products due to incorrect stoichiometry or reaction conditions.- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.- Experiment with different catalyst loadings and ensure the catalyst is fresh and active.- Verify the purity of starting materials before use.- Carefully control the addition of reagents and maintain the optimal reaction temperature.
Formation of Regioisomers - In reactions with unsymmetrical starting materials, the formation of multiple regioisomers is possible.[1]- If possible, use a symmetrical starting material to avoid regioselectivity issues.- Optimize reaction conditions (e.g., temperature, solvent, catalyst) to favor the formation of the desired isomer.- Protect one of the reactive sites on the starting material to direct the reaction to the desired position.
Difficult Purification - The product may be an oil or have similar polarity to impurities, making chromatographic separation challenging on a large scale.- The product may not crystallize easily from common solvents.- Explore crystallization as the primary purification method. Conduct a solvent screen to identify a suitable crystallization solvent or solvent system.- Consider converting the product into a salt to facilitate crystallization and purification.- For persistent impurities, an additional purification step such as a slurry wash or a second crystallization may be necessary.
Poor Filterability of Crystalline Product - The formation of very fine particles or needle-like crystals can lead to slow filtration and difficult handling.- Optimize the crystallization conditions (e.g., cooling rate, agitation) to promote the growth of larger, more uniform crystals.- Consider seeding the crystallization with a small amount of the desired crystalline material.- Experiment with different anti-solvents to influence crystal habit.
Reaction Exotherm Difficult to Control - Highly exothermic reactions can lead to runaway conditions, especially on a large scale.- Ensure the reactor has adequate cooling capacity.- Add the reactive reagent slowly and monitor the internal temperature closely.- Consider using a semi-batch process where one reagent is added portion-wise.- For highly energetic reactions, explore the use of flow chemistry for better temperature control.

Quantitative Data

Table 1: Comparison of Reaction Conditions and Yields for Pyrazolo[3,4-b]pyridine Synthesis

Starting MaterialsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
5-amino-1-phenyl-pyrazole and α,β-unsaturated ketonesZrCl₄DMF/EtOH951613-28[8]
2-chloro-3-nitropyridines and aryldiazonium tosylatePyridine, PyrrolidineMeCN400.25-1.572-85[9]
3-methyl-1-phenyl-1H-pyrazol-5-amine and ethyl acetoacetate-Solvent-free--55-70[10]
5-aminopyrazoles and alkynyl aldehydesAg(CF₃CO₂), TfOHDMAc100264-78[11]
1,3-dicarbonyl compounds and 5-aminopyrazoleAcetic acidAcetic acidReflux1up to 98[2]
1,3-dicarbonyl compounds and 5-aminopyrazoleAcetic acid/Triethylamine-150-1600.25-0.3386-98[1]

Experimental Protocols

Protocol 1: Multi-kilogram Scale Synthesis of a Pyrazolo[3,4-c]pyridin-7-one Derivative (Adapted from[6])

Materials:

  • γ-caprolactone (28.75 kg)

  • Potassium tert-butoxide

  • Oxalamide ketone

  • Cyclopentyl hydrazine dihydrochloride

  • Tetrahydrofuran (THF)

  • 2-Propanol

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of the Enol Ether: The synthesis begins with the conversion of γ-caprolactone through a multi-step sequence to an oxalamide ketone intermediate.

  • Dieckmann Cyclization: The oxalamide ketone (28.3 kg) is dissolved in dry THF (106 L) in a 100-gallon glass-lined reactor. This solution is then added to a solution of potassium tert-butoxide (10.4 kg) in THF (159 L) in a 300-gallon glass-lined reactor over 30 minutes, maintaining the temperature below 35 °C. The reaction is monitored by HPLC until completion.

  • Work-up and Isolation of the Potassium Salt: Water (371 L) is added to the reaction mixture, followed by isopropyl ether (91 L). The layers are separated, and the aqueous layer containing the potassium salt of the product is washed with isopropyl ether.

  • Pyrazole Ring Formation: The aqueous solution of the potassium salt is acidified with hydrochloric acid. The resulting intermediate is then reacted with cyclopentyl hydrazine dihydrochloride in THF at reflux to form the pyrazole ring.

  • Crystallization and Isolation: After the reaction is complete, the mixture is cooled, and the product is crystallized from a suitable solvent system (e.g., 2-propanol/water). The crystalline product is collected by filtration, washed, and dried under vacuum.

Note: This is a condensed protocol. For a detailed, step-by-step procedure, please refer to the original publication.[6]

Visualizations

experimental_workflow start Starting Materials (e.g., Aminopyrazole, Dicarbonyl) reaction Reaction & Optimization (Solvent, Temp, Catalyst) start->reaction workup Work-up & Extraction reaction->workup purification Purification (Crystallization/Chromatography) workup->purification analysis Analysis (NMR, HPLC, MS) purification->analysis product Final Pyrazole-Pyridine Compound analysis->product

Caption: General workflow for the synthesis of pyrazole-pyridine compounds.

troubleshooting_guide start Low Yield or Purity Issue check_reaction Incomplete Reaction? start->check_reaction check_purity Impurity Profile? start->check_purity optimize_time_temp Optimize Time/Temp check_reaction->optimize_time_temp Yes check_reagents Check Reagent Quality check_reaction->check_reagents No optimize_purification Optimize Purification check_purity->optimize_purification Yes change_stoichiometry Adjust Stoichiometry check_purity->change_stoichiometry No end Problem Solved optimize_time_temp->end check_reagents->end optimize_purification->end change_stoichiometry->end

Caption: Decision tree for troubleshooting low yield or purity issues.

References

Technical Support Center: Crystallization of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

Issue 1: The compound will not crystallize from solution.

Q1: My compound has precipitated as an oil, not crystals. What should I do?

A1: Oiling out is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is supersaturated at a temperature above the compound's melting point in the solvent.

  • Recommended Actions:

    • Re-dissolve and dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level. Allow the solution to cool more slowly.

    • Change solvent system: If dilution is ineffective, consider a different solvent or a co-solvent system. For pyrazole and pyridine-containing compounds, common solvents for recrystallization include ethanol, methanol, or mixtures such as ethanol/water or methanol/acetone.[1]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a previously obtained crystal of your compound, add a tiny amount to the solution to act as a seed for crystallization.

Q2: The solution is clear and no crystals are forming, even after cooling.

A2: This indicates that the solution is not sufficiently supersaturated.

  • Recommended Actions:

    • Concentrate the solution: Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much, which could lead to rapid precipitation or oiling out. Cool the solution again and observe.

    • Induce nucleation: Try scratching the flask or adding a seed crystal as described above.

    • Use an anti-solvent: If your compound is soluble in a particular solvent, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise to the solution until it becomes slightly turbid, then warm the solution until it is clear again and allow it to cool slowly. For compounds like this compound, a common anti-solvent for recrystallization from alcohols could be water or a non-polar solvent like hexane.

Issue 2: The crystals are of poor quality or purity.

Q1: The crystals that formed are very small, like a powder.

A1: The formation of very fine crystals or a powder suggests that the rate of crystallization was too fast, which can trap impurities.

  • Recommended Actions:

    • Slow down the cooling process: After dissolving the compound in the hot solvent, insulate the flask to allow it to cool to room temperature as slowly as possible before any further cooling in an ice bath.

    • Use a co-solvent system: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise at an elevated temperature until the solution is slightly turbid. This can often lead to the growth of larger, more well-defined crystals upon slow cooling.

Q2: The purified crystals are still showing impurities by analysis (e.g., NMR, LC-MS).

A2: This indicates that the chosen crystallization protocol is not effectively removing the specific impurities present.

  • Recommended Actions:

    • Multiple recrystallizations: A single crystallization may not be sufficient. A second recrystallization from the same or a different solvent system may be necessary.

    • Charcoal treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly as it can also adsorb your product.

    • Formation of acid addition salts: For basic compounds like pyridines, purification can sometimes be achieved by forming an acid addition salt, crystallizing the salt, and then neutralizing it to recover the pure compound. Common acids for this purpose include hydrochloric acid or phosphoric acid, and preferred solvents for the salt crystallization are often acetone, ethanol, or isopropanol.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to try for the crystallization of this compound?

A: Based on related structures, good starting points for solvent screening include:

  • Alcohols: Ethanol and methanol are frequently used for the recrystallization of pyrazole and pyridine derivatives. For a similar compound, (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate, single crystals were obtained from ethanol.[2]

  • Co-solvent systems: Mixtures such as methanol/acetone or ethanol/water can be effective.[1]

  • Other polar aprotic solvents: For some pyrazole derivatives, recrystallization from dimethylformamide has been reported.

Q: How can I obtain a single crystal suitable for X-ray crystallography?

A: Growing single crystals often requires slow crystallization over a longer period.

  • Slow evaporation: Dissolve your compound in a suitable solvent in a vial. Cover the vial with a cap that has a small hole pricked in it to allow for very slow evaporation of the solvent over several days to weeks.

  • Solvent layering: Dissolve your compound in a small amount of a dense, "good" solvent at the bottom of a narrow tube. Carefully layer a less dense, "poor" solvent on top. Crystals may form at the interface over time.

  • Vapor diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar that contains a more volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and promoting slow crystal growth.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the compound completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Solvent/SystemSuitability for Dissolution (Hot)Suitability for Crystallization (Cold)Notes
EthanolGoodModerateOften a good starting point for pyrazole derivatives.[2]
MethanolGoodModerateSimilar to ethanol.
Methanol/AcetoneGoodGoodCan be effective for compounds that are highly soluble in methanol.[1]
Ethanol/WaterGoodGoodWater acts as an anti-solvent.
DimethylformamideVery GoodPoorMay require an anti-solvent for crystallization.
TolueneModerateGoodA less polar option that can be effective.
HexanePoor-Can be used as an anti-solvent.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_final Final Product start Crude Compound dissolve Add minimal hot solvent start->dissolve hot_solution Hot, saturated solution dissolve->hot_solution cool Slow Cooling hot_solution->cool crystallize Crystallization cool->crystallize isolate Vacuum Filtration crystallize->isolate wash Wash with cold solvent isolate->wash dry Dry under vacuum wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: General experimental workflow for the recrystallization of this compound.

troubleshooting_logic cluster_no_crystals No Crystals cluster_crystals Crystals Formed start Crystallization Attempt issue Crystals Formed? start->issue oiling Oiling Out? issue->oiling No quality Good Quality? issue->quality Yes re_dissolve Re-dissolve & Dilute oiling->re_dissolve Yes clear_solution Clear Solution oiling->clear_solution No change_solvent Change Solvent re_dissolve->change_solvent Fails concentrate Concentrate Solution clear_solution->concentrate induce_nucleation Scratch / Seed concentrate->induce_nucleation poor_quality Slow Down Cooling quality->poor_quality No (Powder) impure Recrystallize / Charcoal quality->impure No (Impure) good_quality Success! quality->good_quality Yes

Caption: Troubleshooting decision tree for the crystallization of this compound.

References

addressing regioselectivity issues in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and other synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity issues in pyrazole synthesis?

The most common reason for a lack of regioselectivity is the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, famously known as the Knorr pyrazole synthesis.[1][2] This reaction can proceed through two different pathways, leading to a mixture of regioisomers which are often difficult to separate.[1] The initial non-regioselective formation of a hydrazone intermediate is a key factor in the formation of these isomeric mixtures.[1]

Q2: How can I control the regioselectivity in the Knorr pyrazole synthesis?

Several factors can be manipulated to control the regioselectivity:

  • Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound or the hydrazine can favor the formation of one regioisomer.[1] For instance, when an aryl group and an alkyl group are present in the 1,3-dicarbonyl compound, the reaction typically yields the regioisomer with the aryl group at position 5 and the alkyl group at position 3 as the major product.[3]

  • pH Control: The reaction conditions, specifically the pH, can influence the regioselectivity. Under neutral conditions, the more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic carbonyl group. In acidic conditions, the terminal amino group of the hydrazine can be protonated, leading to an attack by the other nitrogen atom and potentially altering the isomeric ratio.[1]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine.[4][5][6][7]

Q3: Are there alternative methods to the Knorr synthesis that offer better regioselectivity?

Yes, several methods provide excellent regiocontrol:

  • Reaction of Ethynyl Ketones with Hydrazines: This method is highly regioselective and produces 1,3,5-substituted pyrazoles in excellent yields. The regioselectivity is not significantly affected by the nature of the substituents on the acetylenic ketone.[8][9]

  • 1,3-Dipolar Cycloaddition Reactions: The reaction of nitrile imines with alkynes or enamines is a powerful tool for the regioselective synthesis of pyrazoles.[1][10] Similarly, the cycloaddition of diazo compounds with alkynes offers high regioselectivity.[1]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This approach provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity, especially when the substituents are similar.[11][12][13]

  • Reaction of N-Arylhydrazones with Nitroolefins: This method allows for the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[14]

Q4: Can modern synthetic techniques improve regioselectivity?

Absolutely. Modern techniques offer enhanced control over reaction parameters:

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions and, in some cases, improve regioselectivity, often under acidic conditions.[15][16][17] It has been successfully used for the efficient synthesis of various pyrazole derivatives.[16][18]

  • Flow Chemistry: Continuous-flow synthesis provides excellent control over reaction conditions such as temperature, pressure, and reaction time, which can lead to improved yields and regioselectivities.[19][20][21] This technique is also advantageous for scaling up reactions safely.[19][20]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Reaction of a 1,3-Diketone with a Substituted Hydrazine

Symptoms:

  • Formation of a mixture of two regioisomeric pyrazoles, confirmed by NMR or LC-MS.

  • Difficulty in separating the isomers by column chromatography or recrystallization.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Similar steric and electronic properties of the 1,3-diketone substituents.Modify the substrate to have more distinct substituents if possible. Alternatively, explore different synthetic routes that offer inherent regioselectivity.
Suboptimal reaction conditions.1. Solvent Modification: Switch to a fluorinated alcohol solvent such as TFE or HFIP to enhance regioselectivity.[4][5][6][7] 2. pH Adjustment: Systematically vary the pH of the reaction. For example, adding a catalytic amount of a strong acid like HCl can favor one isomer.[1]
The inherent nature of the Knorr synthesis for the specific substrates.1. Use a 1,3-Dicarbonyl Surrogate: Employ a β-enaminone or an ethynyl ketone as the starting material.[1][9] 2. Reverse the Reaction Sequence: In some cases, forming the hydrazone first under controlled conditions before cyclization can improve the outcome.[1]

Quantitative Data on Solvent Effects:

The table below illustrates the significant improvement in regioselectivity when using fluorinated alcohols as solvents for the reaction of various 1,3-diketones with methylhydrazine.

1,3-Diketone Substituents (R1, R2)SolventRegioisomeric Ratio (Major:Minor)Reference
4-Cl-Ph, MeEtOH80:20[4]
4-Cl-Ph, MeTFE95:5[4]
4-Cl-Ph, MeHFIP97:3[4]
2-Furyl, CF3EtOH85:15[4]
2-Furyl, CF3TFE>99:1[4]
2-Furyl, CF3HFIP>99:1[4]
Ph, CF3EtOH82:18[4]
Ph, CF3HFIP>99:1[4]
Issue 2: Low Yield of the Desired Pyrazole Regioisomer

Symptoms:

  • The overall yield of the pyrazole product is low, even if the regioselectivity is acceptable.

  • Formation of significant side products.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete reaction or decomposition of starting materials/products.1. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 2. Microwave Synthesis: Employ microwave heating to reduce reaction times and potentially minimize side product formation.[15][16]
Use of an inefficient synthetic route.1. Explore Catalytic Methods: Investigate metal-catalyzed reactions (e.g., using Cu, Fe, or Pd catalysts) that can proceed under milder conditions with higher efficiency.[22] 2. Consider a One-Pot Procedure: Multi-component reactions or tandem processes can improve overall yield by minimizing intermediate isolation steps.[11][23]
The chosen oxidant for aromatization (if starting from pyrazolines) is too harsh or inefficient.If synthesizing pyrazoles through the oxidation of pyrazolines, screen different oxidizing agents such as DDQ, MnO2, or PhI(OAc)2.[24][25]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This protocol is adapted from a method that offers complete regioselectivity.[11][12][13]

Materials:

  • N-alkylated tosylhydrazone (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv)

  • 18-crown-6 (0.1 equiv)

  • Anhydrous pyridine

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the N-alkylated tosylhydrazone, t-BuOK, and 18-crown-6.

  • Add anhydrous pyridine via syringe and stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture at 100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Protocol 2: Improved Regioselectivity using Fluorinated Alcohols: Synthesis of N-Methyl-3-(4-chlorophenyl)-5-methylpyrazole

This protocol demonstrates the use of HFIP to achieve high regioselectivity.[4][5][6]

Materials:

  • 1-(4-chlorophenyl)butane-1,3-dione (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • Dissolve 1-(4-chlorophenyl)butane-1,3-dione in HFIP in a round-bottom flask.

  • Add methylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Remove the HFIP under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • The crude product can be analyzed by 1H NMR to determine the regioisomeric ratio and purified by column chromatography if necessary.

Visualizations

Knorr_Pyrazole_Synthesis dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediateA Intermediate A (Attack at Carbonyl 1) dicarbonyl->intermediateA Pathway A intermediateB Intermediate B (Attack at Carbonyl 2) dicarbonyl->intermediateB Pathway B hydrazine Substituted Hydrazine hydrazine->intermediateA hydrazine->intermediateB regioisomer1 Regioisomer 1 intermediateA->regioisomer1 Cyclization regioisomer2 Regioisomer 2 intermediateB->regioisomer2 Cyclization

Caption: Knorr pyrazole synthesis leading to regioisomeric products.

Regioselectivity_Troubleshooting start Poor Regioselectivity Observed q1 Are you using Knorr synthesis (1,3-diketone + hydrazine)? start->q1 sol1 Change Solvent to TFE/HFIP q1->sol1 Yes sol2 Adjust Reaction pH q1->sol2 Yes sol3 Use 1,3-Dicarbonyl Surrogate (e.g., Ethynyl Ketone) q1->sol3 Yes sol4 Consider Alternative Route (e.g., 1,3-Dipolar Cycloaddition) q1->sol4 No end Successful Regiocontrol sol1->end Improved? sol2->end Improved? sol3->end Problem Solved sol4->end Problem Solved

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Enhancing the Stability of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with 4-(1-phenyl-1H-pyrazol-5-yl)pyridine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: The compound's stability can be significantly affected by the pH of the solution. Both acidic and basic conditions can catalyze degradation reactions such as hydrolysis.[1][2] The pyridine nitrogen can be protonated at low pH, potentially altering its electronic properties and reactivity.

  • Light Exposure (Photodegradation): Aromatic heterocyclic compounds, including pyrazole and pyridine derivatives, can be susceptible to photodegradation upon exposure to UV or visible light.[3][4][5][6] This can lead to complex degradation pathways involving radical reactions, cyclization, and oxidation.

  • Oxidation: The presence of oxidizing agents, dissolved oxygen, or exposure to air can lead to oxidative degradation of the molecule. The pyrazole and pyridine rings, as well as the phenyl substituent, can be susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and photodegradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while the polarity of the solvent can influence reaction rates.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, the following degradation pathways are plausible:

  • Photodegradation: Phenylpyrazole derivatives are known to undergo photodegradation.[5][6] Potential pathways include cleavage of the pyrazole ring, reactions involving the phenyl and pyridine rings, and the formation of various photoproducts.

  • Hydrolysis: Although the core pyrazole and pyridine rings are generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation, especially if impurities from the synthesis are present.

  • Oxidation: The nitrogen atoms in the pyrazole and pyridine rings can be susceptible to N-oxidation.[7] The phenyl ring can also undergo hydroxylation. Oxidative cleavage of the pyrazole ring is also a possibility.

Q3: Are there any recommended storage conditions to enhance the stability of stock solutions?

A3: To maximize the shelf-life of your this compound solutions, the following storage conditions are recommended:

  • Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Controlled Temperature: Store solutions at low temperatures, such as 2-8 °C or -20 °C, to slow down potential degradation reactions. For long-term storage, -80 °C is preferable.

  • Inert Atmosphere: For sensitive experiments, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Control: If compatible with the experimental setup, buffering the solution to a neutral or slightly acidic pH may enhance stability.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Loss of compound potency or concentration over a short period. Degradation due to pH, light, or oxidation. 1. Verify pH: Check the pH of your solution. If it is highly acidic or basic, consider using a buffered solvent system if your experiment allows. 2. Protect from Light: Repeat the experiment with light-protected containers (amber vials). 3. Deoxygenate Solvent: Prepare fresh solutions using solvents that have been deoxygenated by sparging with nitrogen or argon. 4. Add Antioxidants: Consider the addition of antioxidants like BHT (butylated hydroxytoluene) or ascorbic acid, if they do not interfere with your assay.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products. 1. Characterize Degradants: Attempt to identify the degradation products using mass spectrometry (MS) and NMR to understand the degradation pathway. 2. Conduct Forced Degradation Study: Intentionally expose the compound to harsh conditions (acid, base, peroxide, heat, light) to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Inconsistent experimental results between batches or over time. Inconsistent stability of the compound in solution. 1. Standardize Solution Preparation: Prepare fresh solutions for each experiment from a solid, well-stored sample. 2. Implement Stability Testing: Perform a short-term stability study of the compound in your experimental solvent system to determine its stability window. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
Color change or precipitation in the solution. Significant degradation or formation of insoluble degradation products. 1. Visual Inspection: Note any changes in color or the appearance of solids. 2. Solubility Check: The degradation products may have different solubility profiles. Analyze both the supernatant and any precipitate to identify the components. 3. Re-evaluate Solvent System: Consider a different solvent or a co-solvent system that may improve the stability and solubility of both the parent compound and its potential degradants.

Experimental Protocols

Protocol 1: pH Stability Assessment

Objective: To determine the stability of this compound at different pH values.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7, 9, and 11).

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare Test Solutions: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 25 °C or 40 °C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

  • Data Presentation: Plot the percentage of the remaining compound against time for each pH value.

Protocol 2: Photostability Assessment

Objective: To evaluate the susceptibility of this compound to photodegradation.

Methodology:

  • Prepare Solution: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water).

  • Sample Exposure:

    • Light Sample: Place the solution in a photostable, transparent container (e.g., quartz cuvette) and expose it to a controlled light source that mimics UV and visible light conditions (e.g., a photostability chamber with a calibrated lamp).

    • Dark Control: Wrap an identical sample in aluminum foil and place it alongside the light-exposed sample to serve as a dark control.

  • Incubation: Maintain a constant temperature during the exposure period.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots from both the light-exposed and dark control samples.

  • Analysis: Analyze the samples by HPLC to quantify the parent compound and any photoproducts.

  • Data Comparison: Compare the degradation observed in the light-exposed sample to that in the dark control to determine the extent of photodegradation.

Visualizations

Degradation_Pathways cluster_photodegradation Photodegradation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) Compound This compound Photoproduct1 Ring-cleaved Products Compound->Photoproduct1 UV/Vis Light Photoproduct2 Cyclized Products Compound->Photoproduct2 UV/Vis Light OxidationProduct1 N-Oxides Compound->OxidationProduct1 O2, Peroxides OxidationProduct2 Hydroxylated Phenyl Ring Compound->OxidationProduct2 O2, Peroxides HydrolysisProduct Potential Ring-Opened Products Compound->HydrolysisProduct H+ or OH-

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution Dilute Dilute into Test Solutions (Different pH, Solvents) Prep->Dilute Light Light Exposure Dilute->Light Dark Dark Control Dilute->Dark Temp Elevated Temperature Dilute->Temp Ambient Ambient Temperature Dilute->Ambient Sampling Sample at Time Points Light->Sampling Dark->Sampling Temp->Sampling Ambient->Sampling HPLC HPLC/LC-MS Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: General workflow for assessing the stability of the compound.

References

method refinement for consistent synthesis of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a consistent and successful synthesis.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Synthesis of (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one (Chalcone Precursor)

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Ineffective base for the Claisen-Schmidt condensation.[1] - Low reaction temperature. - Insufficient reaction time.- Ensure the sodium hydroxide or potassium hydroxide solution is fresh and of the correct concentration. - While the reaction can proceed at room temperature, gentle warming or refluxing in ethanol may be necessary to drive the reaction to completion.[1] - Monitor the reaction by TLC until the starting materials are consumed.
Formation of Side Products - Self-condensation of 4-acetylpyridine. - Cannizzaro reaction of benzaldehyde if a strong base is used in excess.- Add the benzaldehyde to the mixture of 4-acetylpyridine and base to ensure it reacts preferentially. - Use the stoichiometric amount of base and add it slowly to the reaction mixture.
Product is an Oil or Difficult to Crystallize - Presence of impurities. - Residual solvent.- Wash the crude product thoroughly with cold water to remove any remaining base and salts. - Recrystallize the crude product from a suitable solvent such as ethanol.[2] - Ensure the product is completely dry before assessing its physical state.

Synthesis of this compound

Issue Potential Cause(s) Recommended Solution(s)
Formation of Regioisomers The reaction of an unsymmetrical chalcone with phenylhydrazine can yield two regioisomers: the desired 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine and the undesired 4-(1,5-diphenyl-1H-pyrazol-3-yl)pyridine.[3][4]- The regioselectivity can be influenced by reaction conditions. Acidic conditions, such as using phenylhydrazine hydrochloride or adding acetic acid, can favor the formation of one isomer over the other.[5] - Careful purification by column chromatography is essential to separate the isomers.[3] A long silica gel column with a gradient elution of hexane and ethyl acetate is recommended.[3]
Low Yield of Pyrazole - Incomplete cyclization. - Oxidation of the intermediate pyrazoline to pyrazole did not go to completion.- Increase the reflux time to ensure the reaction goes to completion. Monitor by TLC. - While some pyrazoline-to-pyrazole conversions occur in situ, especially at reflux temperatures, an oxidizing agent like air (bubbling through the solution) or a chemical oxidant can be added after the initial cyclization if the pyrazoline intermediate is isolated.
Difficulty in Purifying the Product - The two regioisomers have very similar polarities, making separation by column chromatography challenging.[3] - The product remains an oil even after chromatography.- Use a long chromatography column and a slow, shallow gradient of a hexane/ethyl acetate solvent system to improve separation.[3] - Try recrystallization from a different solvent system after column chromatography. A mixture of polar and non-polar solvents might be effective.
How to Differentiate Between the Two Regioisomers? The chemical environments of the protons and carbons are different in the two isomers.- ¹H NMR: The chemical shift of the pyrazole proton can be a key indicator. Additionally, NOESY experiments can be used to confirm the structure by observing through-space interactions between the protons on the phenyl rings and the pyridine ring.[3] - ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will differ significantly between the two isomers.[6][7]

Experimental Protocols

1. Synthesis of (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one (Chalcone)

This protocol is based on the Claisen-Schmidt condensation reaction.[1][8][9]

  • Materials:

    • 4-Acetylpyridine (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Ethanol

    • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Dissolve 4-acetylpyridine and benzaldehyde in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add the 10% NaOH solution dropwise with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, during which a precipitate should form.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the solid product and wash it with cold water until the washings are neutral.

    • Wash the product with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one as a solid.

2. Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine.

  • Materials:

    • (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq)

    • Phenylhydrazine (1.0 eq)

    • Acetonitrile

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for elution

  • Procedure:

    • In a round-bottom flask, dissolve (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one and phenylhydrazine in acetonitrile.

    • Reflux the reaction mixture for 4 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the desired product from any regioisomeric byproduct and impurities.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Reaction Step Key Reagents Solvent Temperature Time Typical Yield
Chalcone Synthesis 4-Acetylpyridine, Benzaldehyde, NaOHEthanolRoom Temp.2-4 h70-85%
Pyrazole Synthesis Chalcone, PhenylhydrazineAcetonitrileReflux4 h60-75%

Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrazole Synthesis start_chalcone 4-Acetylpyridine + Benzaldehyde react_chalcone React with NaOH in Ethanol start_chalcone->react_chalcone workup_chalcone Filter, Wash, and Recrystallize react_chalcone->workup_chalcone product_chalcone (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one workup_chalcone->product_chalcone start_pyrazole Chalcone + Phenylhydrazine product_chalcone->start_pyrazole react_pyrazole Reflux in Acetonitrile start_pyrazole->react_pyrazole workup_pyrazole Aqueous Workup and Extraction react_pyrazole->workup_pyrazole purify_pyrazole Column Chromatography workup_pyrazole->purify_pyrazole product_pyrazole This compound purify_pyrazole->product_pyrazole

Caption: Overall workflow for the two-step synthesis of the target compound.

Logical Relationship for Troubleshooting Isomer Formation

G start Crude Product after Cyclization check_tlc Analyze by TLC start->check_tlc single_spot Single Spot Observed check_tlc->single_spot Yes multiple_spots Multiple Spots (Potential Isomers) check_tlc->multiple_spots No confirm_structure Confirm Structure (NMR, MS) single_spot->confirm_structure purification Column Chromatography multiple_spots->purification correct_isomer Desired Isomer confirm_structure->correct_isomer Confirmed incorrect_isomer Undesired Isomer/Mixture confirm_structure->incorrect_isomer Not Confirmed re_evaluate Re-evaluate Reaction Conditions (e.g., pH) incorrect_isomer->re_evaluate purification->confirm_structure

Caption: Decision-making process for identifying and addressing regioisomer formation.

References

Validation & Comparative

Comparative Efficacy Analysis: A Framework for Evaluating Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel therapeutic agents requires rigorous evaluation against existing standards of care. This guide provides a comparative framework for assessing the efficacy of new chemical entities, using a representative pyrazole-containing compound as an illustrative example due to the limited publicly available data on 4-(1-phenyl-1H-pyrazol-5-yl)pyridine. For this analysis, we will consider a hypothetical pyrazole-based PIM-1 kinase inhibitor, "Compound P," and compare its preclinical efficacy with a known PIM-1 inhibitor, SGI-1776, in the context of Acute Myeloid Leukemia (AML).

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in various hematological malignancies, including AML, making it a promising target for cancer therapy. This guide will outline the preclinical data for our hypothetical Compound P and SGI-1776, detail the experimental methodologies, and visualize the relevant signaling pathway.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of Compound P and SGI-1776 against a human AML cell line (MOLM-13) and their inhibitory activity against the PIM-1 kinase.

ParameterCompound P (Hypothetical Data)SGI-1776 (Published Data)
Target PIM-1 KinasePIM-1/PIM-2/PIM-3, FLT3
Cell Line MOLM-13 (AML)MOLM-13 (AML)
IC50 (PIM-1 Kinase Assay) 15 nM7 nM
Cell Viability EC50 150 nM2 µM
Apoptosis Induction (Annexin V+) 65% at 500 nM40% at 5 µM

Experimental Protocols

1. PIM-1 Kinase Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of the compounds against purified human PIM-1 kinase.

  • Methodology: A radiometric kinase assay was performed using a 96-well plate format. Recombinant human PIM-1 kinase was incubated with the test compounds at varying concentrations in the presence of a peptide substrate and [γ-³²P]ATP. The reaction was allowed to proceed for 60 minutes at 30°C and then stopped. The phosphorylated substrate was captured on a filter membrane, and the incorporation of ³²P was quantified using a scintillation counter. The IC50 values were calculated from the dose-response curves.

2. Cell Viability Assay

  • Objective: To assess the cytotoxic effect of the compounds on AML cells.

  • Methodology: MOLM-13 cells were seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours. Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the EC50 values were determined from the resulting dose-response curves.

3. Apoptosis Assay

  • Objective: To quantify the induction of apoptosis in AML cells following treatment with the compounds.

  • Methodology: MOLM-13 cells were treated with the test compounds at their respective EC50 concentrations for 48 hours. The cells were then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PIM-1 signaling pathway and the experimental workflow for evaluating the efficacy of PIM-1 inhibitors.

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation (Inactivation) cMYC c-Myc PIM1->cMYC Phosphorylation (Stabilization) BCL2 Bcl-2 BAD->BCL2 Inhibits Apoptosis Apoptosis Inhibition BCL2->Apoptosis Inhibits Proliferation Cell Proliferation cMYC->Proliferation

PIM-1 Kinase Signaling Pathway

Experimental_Workflow Start Start Kinase_Assay PIM-1 Kinase Assay (IC50 Determination) Start->Kinase_Assay Cell_Culture AML Cell Culture (MOLM-13) Start->Cell_Culture Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis Viability_Assay Cell Viability Assay (EC50 Determination) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Culture->Apoptosis_Assay Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Preclinical Efficacy Evaluation Workflow

Discussion

This comparative guide provides a structured approach to evaluating the efficacy of a novel pyrazole-based compound against an existing drug. The presented data for the hypothetical "Compound P" suggests it is a potent inhibitor of PIM-1 kinase and induces a strong apoptotic response in AML cells, potentially at a lower concentration than the comparator, SGI-1776. The detailed experimental protocols ensure that such comparisons are reproducible and robust. The signaling pathway diagram provides the biological context for the drug's mechanism of action, while the workflow diagram outlines a logical sequence for preclinical evaluation. This framework can be adapted for the comparison of other novel compounds as more data becomes available.

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine analogs, a promising scaffold in the development of novel kinase inhibitors. By examining the impact of various structural modifications on inhibitory activity, this document aims to inform the rational design of more potent and selective therapeutic agents. The data presented is compiled from published research and focuses on key kinase targets such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).

I. Core Scaffold and Rationale

The this compound core has emerged as a privileged structure in kinase inhibitor design. Its constituent aromatic systems, the pyridine and the N-phenylpyrazole, can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. The strategic placement of these moieties allows for the exploration of chemical space through substitutions on both the pyridine and phenyl rings to optimize potency, selectivity, and pharmacokinetic properties.

II. Comparative SAR Analysis of Analogs

The following table summarizes the in vitro inhibitory activities of a series of 4-(pyrazol-3-yl)-pyridine analogs against JNK3 and p38 kinases. While the direct N-phenyl analogs were not extensively covered in the primary literature found, the SAR of the closely related N-unsubstituted and N-alkylated pyrazole core provides valuable insights into the electronic and steric requirements for activity. These findings can be extrapolated to guide the design of N-phenyl analogs.

Compound IDPyrazole R1Pyridine XPhenyl R2JNK3 IC50 (nM)[1]p38 IC50 (nM)[1]
12 HHH160>20000
13 HClH80>20000
14 MeClH110>20000
37 HH4-FPotent (exact value not provided)Potent (exact value not provided)

Key SAR Observations:

  • Pyridine Substitution (X): The introduction of a chlorine atom at the 5-position of the pyridine ring (compound 13 ) led to a twofold increase in JNK3 inhibitory potency compared to the unsubstituted analog (12 ), highlighting the importance of this position for interaction with the kinase.[1]

  • Pyrazole N1-Substitution (R1): N-alkylation of the pyrazole nitrogen with a methyl group (compound 14 ) resulted in a slight decrease in JNK3 potency compared to the N-unsubstituted analog (13 ).[1] This suggests that while substitution is tolerated, it may not be optimal for JNK3 inhibition in this series and that a hydrogen bond donor at this position could be beneficial. The presence of a bulky N-phenyl group is expected to significantly influence the orientation of the molecule in the binding pocket.

  • Phenyl Ring Substitution (R2): Substitution on the phenyl ring attached to the pyrazole is a critical determinant of both potency and selectivity. A 4-fluorophenyl substitution (compound 37 ) resulted in a significant increase in JNK3 potency but also led to a loss of selectivity against p38.[1] This indicates that this region of the molecule interacts with residues that differ between the two kinases and can be exploited to achieve selectivity.

  • General Trends: The 4-(pyrazol-3-yl)pyridine scaffold demonstrates promising JNK3 inhibitory activity with good initial selectivity over p38.[1] The SAR suggests that potency and selectivity can be fine-tuned by strategic substitutions on the pyridine and phenyl rings.

III. Experimental Protocols

A. General Synthesis of 4-(Pyrazol-3-yl)-pyridine Analogs

The synthesis of the 4-(pyrazol-3-yl)-pyridine core typically involves a Suzuki or Stille coupling reaction. A common synthetic route is outlined below, based on the procedures described by Noël et al.[1]

Scheme 1: General Synthetic Route

Detailed Protocol for Suzuki Coupling:

  • To a solution of a substituted 2,4-dichloropyrimidine or pyridine in a suitable solvent (e.g., DME), add the pyrazole boronic acid or ester.

  • Add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., Na2CO3).

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, dilute the mixture with an organic solvent (e.g., EtOAc) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyrazol-3-yl)-pyridine analog.

B. In Vitro Kinase Inhibition Assay (JNK3 and p38)

The inhibitory activity of the synthesized compounds against JNK3 and p38 kinases is typically determined using a radiometric filter binding assay or a fluorescence-based assay.

General Radiometric Filter Binding Assay Protocol:

  • Prepare a reaction mixture containing the kinase, a substrate (e.g., ATF-2 for p38 or c-Jun for JNK), [γ-33P]ATP, and the test compound at various concentrations in a suitable buffer.

  • Initiate the reaction by adding the kinase and incubate at a specific temperature (e.g., 30 °C) for a defined period.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose).

  • Wash the filter membrane extensively to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

IV. Visualizations

A. SAR Workflow

The following diagram illustrates the general workflow for conducting structure-activity relationship studies of this compound analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Design Analogs Synth Synthesize Analogs Start->Synth Purify Purify & Characterize Synth->Purify Screen In Vitro Kinase Assays (JNK3, p38) Purify->Screen IC50 Determine IC50 Values Screen->IC50 Selectivity Assess Selectivity IC50->Selectivity SAR_Analysis SAR Analysis Selectivity->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Start

General workflow for SAR studies.
B. JNK and p38 Signaling Pathway

The diagram below depicts a simplified overview of the JNK and p38 MAPK signaling pathways, which are activated by cellular stress and inflammatory cytokines, leading to downstream cellular responses.[2][3][4][5] The this compound analogs discussed in this guide act by inhibiting the kinase activity of JNK and p38.

MAPK_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response Stress Cellular Stress / Inflammatory Cytokines MAPKKK MEKK, ASK1, TAK1 Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 JNK JNK MKK4_7->JNK P38 p38 MKK3_6->P38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation P38->Inflammation Proliferation Proliferation P38->Proliferation Inhibitor This compound Analogs Inhibitor->JNK Inhibitor->P38

References

comparative analysis of different synthetic routes to 4-(1-phenyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The privileged pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The title compound, 4-(1-phenyl-1H-pyrazol-5-yl)pyridine, is a key structural motif in the development of various therapeutic agents. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and a summary of their quantitative data to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Claisen-Schmidt Condensation & CyclizationRoute 2: Enaminone Condensation
Starting Materials 4-Acetylpyridine, Benzaldehyde, Phenylhydrazine4-Acetylpyridine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Phenylhydrazine
Key Intermediates (E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (Chalcone)(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (Enaminone)
Reaction Steps Two distinct stepsOne-pot reaction
Overall Yield ModerateGood to High
Key Advantages Readily available starting materials, well-established classical reactions.Higher efficiency (one-pot), generally higher yields.
Potential Challenges Potential for side reactions in chalcone formation, isolation of intermediate may be required.Regioselectivity can be an issue, though typically favors the 1,5-disubstituted product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Routes cluster_0 Route 1: Claisen-Schmidt Condensation & Cyclization cluster_1 Route 2: Enaminone Condensation A1 4-Acetylpyridine C1 (E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (Chalcone Intermediate) A1->C1 NaOH, EtOH B1 Benzaldehyde B1->C1 E1 This compound C1->E1 AcOH, Reflux D1 Phenylhydrazine D1->E1 A2 4-Acetylpyridine C2 (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (Enaminone Intermediate) A2->C2 Reflux B2 DMF-DMA B2->C2 E2 This compound C2->E2 EtOH, Reflux D2 Phenylhydrazine D2->E2

Caption: Comparative workflow of the two synthetic routes to this compound.

Experimental Protocols

Route 1: Claisen-Schmidt Condensation Followed by Cyclization

This two-step route first involves the base-catalyzed condensation of an acetophenone and a benzaldehyde to form a chalcone, which is then cyclized with phenylhydrazine.

Step 1: Synthesis of (E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (Chalcone)

  • Materials: 4-Acetylpyridine, Benzaldehyde, Sodium Hydroxide (NaOH), Ethanol (EtOH).

  • Procedure:

    • To a stirred solution of 4-acetylpyridine (1.21 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL) at room temperature, a solution of sodium hydroxide (0.8 g, 20 mmol) in water (8 mL) is added dropwise.

    • The reaction mixture is stirred at room temperature for 4-6 hours, during which a precipitate typically forms.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is poured into crushed ice.

    • The resulting solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

    • The crude product can be recrystallized from ethanol to afford the pure chalcone.

  • Expected Yield: 60-70%

Step 2: Synthesis of this compound

  • Materials: (E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one, Phenylhydrazine, Glacial Acetic Acid.

  • Procedure:

    • A mixture of the chalcone from Step 1 (2.09 g, 10 mmol) and phenylhydrazine (1.19 g, 11 mmol) in glacial acetic acid (20 mL) is heated at reflux for 8-12 hours.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate.

    • The crude product is dried and can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

  • Expected Yield: 75-85%

Route 2: One-Pot Synthesis via Enaminone Intermediate

This route offers a more direct approach where an enaminone is formed in situ and subsequently cyclized with phenylhydrazine in a one-pot fashion.

  • Materials: 4-Acetylpyridine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Phenylhydrazine, Ethanol (EtOH).

  • Procedure:

    • A mixture of 4-acetylpyridine (1.21 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (1.43 g, 12 mmol) is heated at reflux for 4-6 hours.

    • The reaction is monitored by TLC to confirm the formation of the enaminone intermediate, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.

    • After cooling the mixture to room temperature, ethanol (20 mL) and phenylhydrazine (1.19 g, 11 mmol) are added.

    • The resulting mixture is heated to reflux for an additional 6-8 hours.

    • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

  • Expected Yield: 70-80%[1]

The synthesis of a similar compound, 4-(1-methyl-1H-pyrazol-5-yl)pyridine, from (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and methylhydrazine in refluxing ethanol for 1 hour resulted in a 64% yield after purification, though it was a mixture with the regioisomer.[1] The use of phenylhydrazine is expected to proceed similarly.

Conclusion

Both synthetic routes presented provide viable pathways to this compound. The choice between them will depend on the specific requirements of the researcher. Route 1 , utilizing the classical Claisen-Schmidt condensation, is a robust and well-understood method, though it involves two separate synthetic and purification steps. Route 2 , the one-pot enaminone condensation, offers a more streamlined and potentially higher-yielding approach, making it an attractive option for efficient synthesis. Careful consideration of the reaction conditions, particularly in Route 2 to manage regioselectivity, is crucial for obtaining the desired product in high purity.

References

In Vitro vs. In Vivo Correlation of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: In Vitro and In Vivo Activity of Pyrazole-Pyridine Analogs

The following tables summarize the quantitative data on the biological activities of various pyrazole-pyridine derivatives, highlighting their potency in both laboratory assays and living organisms.

Table 1: In Vitro Activity of Pyrazole-Pyridine Analogs as Kinase Inhibitors

Compound ID/ReferenceTarget KinaseAssay TypeIC50 / Ki (nM)Cell Line (for cellular assays)Reference
Pyrazolopyridine 1VEGFR-2Enzyme Inhibition8.93-[1]
Pyrazolopyridine 2VEGFR-2Enzyme Inhibition38.28-[1]
Pyrazolopyridine 3CDK2/cyclin A2Enzyme Inhibition960-[2]
Pyrazolopyridine 4CDK2/cyclin A2Enzyme Inhibition1470-[2]
Pyrazolopyridine 5ALK5Enzyme Inhibition<10-
Pyrazolopyridine 6PIM-1Enzyme Inhibition20.4HepG2
Pyrazolopyridine 7Aurora AEnzyme Inhibition110HCT-116, MCF-7[3]

Table 2: In Vivo Efficacy of Pyrazole-Pyridine Analogs

Compound ID/ReferenceAnimal ModelDisease ModelDosing RegimenEfficacy Metric% Inhibition/EffectReference
Pyrazolopyridine 1Mouse XenograftProstate Cancer (PC-3)Not SpecifiedTumor Weight Reduction49.8%[1]
Pyrazolopyridine 8RatCarrageenan-induced paw edemaNot SpecifiedEdema ReductionSignificant[1]
Pyrazolopyridine 9Mouse XenograftBreast CancerNot SpecifiedTumor Growth Inhibition42.9%[4]
Pyrazolopyridine 10Mouse Xenograftc-Met driven EBC-1Not SpecifiedTumor Growth InhibitionSignificant[5]
Pyrazolopyridine 11CanineSynovitis ModelOral, IV, SCNot SpecifiedExcellent efficacy[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the development and evaluation of pyrazole-based compounds are outlined below.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add the kinase buffer, ATP, and substrate to the wells of a 96-well plate.

  • Add the test compound or vehicle (for control wells) to the appropriate wells.

  • Initiate the kinase reaction by adding the VEGFR-2 enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7][8]

In Vivo Mouse Xenograft Model for Anticancer Activity

This model is used to evaluate the efficacy of a test compound in inhibiting tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., PC-3 for prostate cancer)

  • Matrigel or other suitable extracellular matrix

  • Test compound formulated for oral or parenteral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Human cancer cells are cultured and harvested.

  • A suspension of cancer cells, often mixed with Matrigel to promote tumor formation, is subcutaneously injected into the flank of the immunocompromised mice.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups.

  • The test compound is administered to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.

  • Body weight and general health of the mice are monitored throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume or weight in the treatment group to the control group.[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by 4-(1-phenyl-1H-pyrazol-5-yl)pyridine analogs and a general workflow for their evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Compound This compound (Analog) Compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and potential inhibition by pyrazole-pyridine analogs.

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates pRb pRb CDK2->pRb Phosphorylates E2F E2F pRb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Compound This compound (Analog) Compound->CDK2 Inhibits

Caption: CDK2 signaling in cell cycle progression and its potential inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Assay Enzyme/Cell-based Assays (e.g., Kinase Inhibition, MTT) IC50 Determine IC50/EC50 Assay->IC50 AnimalModel Animal Model Development (e.g., Xenograft, Inflammation) IC50->AnimalModel Lead Compound Selection Dosing Compound Administration AnimalModel->Dosing Efficacy Efficacy Assessment (e.g., Tumor Volume, Edema) Dosing->Efficacy PK Pharmacokinetic Analysis Dosing->PK

Caption: General experimental workflow for evaluating pyrazole-pyridine analogs.

References

Unveiling the Anticancer Potential of Novel Pyrazole Derivatives: A Comparative Bioassay Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antiproliferative activities of newly synthesized pyrazole compounds against key cancer cell lines, providing a cross-validated perspective on their therapeutic promise. This guide offers researchers and drug development professionals a comparative look at the bioassay results, experimental methodologies, and mechanisms of action of these emerging anticancer agents.

Recent advancements in medicinal chemistry have highlighted pyrazole scaffolds as a privileged structure in the design of novel therapeutic agents due to their broad spectrum of biological activities.[1][2] This comparison guide delves into the anticancer properties of several recently developed pyrazole derivatives, presenting a cross-validation of their bioassay results against various human cancer cell lines. The data herein is compiled from multiple studies to offer a broader, more objective view of the compounds' performance.

Comparative Analysis of In Vitro Anticancer Activity

The antiproliferative effects of various novel pyrazole derivatives have been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, from different research endeavors. This comparative data allows for a cross-validation of the compounds' efficacy.

Compound IDCancer Cell LineIC50 (µM)Reference Study
Compound 7a HepG26.1 ± 1.9[3]
Compound 7b HepG27.9 ± 1.9[3]
Doxorubicin (Standard) HepG224.7 ± 3.2[3]
Compound 12d A2780-[4]
Compound 6b HNO-9710[5]
Compound 6d HNO-9710.56[5]
Compound 159a MGC-80315.43[6]
Compound 159b MGC-80320.54[6]
Compound 161a A-5494.91[6]
Compound 161b A-5493.22[6]
5-Fluorouracil (Standard) A-54959.27[6]
Compound 5b A5490.69[7]
Compound 5b K5620.021[7]
ABT-751 (Standard) A549, K562-[7]
Compound 43 MCF70.25[8]
Doxorubicin (Standard) MCF70.95[8]
Compound 29 HepG210.05[8]
Compound 29 MCF717.12[8]
Compound 50 HepG20.71[8]
Erlotinib (Standard) HepG210.6[8]
Sorafenib (Standard) HepG21.06[8]

Note: A lower IC50 value indicates a higher potency of the compound.

Experimental Protocols

The bioassay data presented in this guide were primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the novel pyrazole derivatives. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug like Doxorubicin or 5-Fluorouracil) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under the same conditions.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases metabolize the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

Several studies have elucidated the mechanisms through which these novel pyrazole derivatives exert their anticancer effects. Common pathways include the induction of apoptosis (programmed cell death) and cell cycle arrest.

For instance, some pyrazole derivatives have been shown to induce apoptosis by upregulating the expression of tumor suppressor proteins like p53 and p21.[4] The activation of p53 can trigger a cascade of events leading to cell cycle arrest, allowing for DNA repair, or, if the damage is too severe, initiating apoptosis.

Another identified mechanism is the inhibition of tubulin polymerization.[4][7] Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and ultimately lead to apoptotic cell death.

The following diagram illustrates a generalized workflow for the bioassay and cross-validation of novel pyrazole derivatives.

G cluster_synthesis Compound Synthesis cluster_bioassay Bioassay Evaluation cluster_validation Cross-Validation and Further Analysis synthesis Synthesis of Novel Pyrazole Derivatives screening In Vitro Anticancer Screening (e.g., MTT Assay) synthesis->screening ic50 Determination of IC50 Values screening->ic50 cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HepG2) cell_lines->screening comparison Comparison with Published Data / Standard Drugs ic50->comparison mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) comparison->mechanism pathway Signaling Pathway Elucidation mechanism->pathway

Caption: Experimental workflow for bioassay and validation.

The signaling pathway diagram below illustrates the induction of apoptosis via p53 activation, a mechanism of action for some pyrazole derivatives.

G pyrazole Novel Pyrazole Derivative cell Cancer Cell pyrazole->cell p53 p53 Activation cell->p53 p21 p21 Expression p53->p21 bax Bax Upregulation p53->bax cdk CDK Inhibition p21->cdk g2m_arrest G2/M Cell Cycle Arrest cdk->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis bax->apoptosis

Caption: p53-mediated apoptosis signaling pathway.

References

A Tale of Two Scaffolds: 4-(1-phenyl-1H-pyrazol-5-yl)pyridine versus Pyrazolo[3,4-b]pyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the architecture of a small molecule inhibitor is paramount to its function. This guide provides an objective comparison between two prominent scaffolds in kinase inhibitor design: the linked phenyl-pyrazolyl-pyridine system, exemplified by 4-(1-phenyl-1H-pyrazol-5-yl)pyridine, and the fused pyrazolo[3,4-b]pyridine ring system. While both feature pyrazole and pyridine moieties and are recognized kinase-binding pharmacophores, their distinct structural linkage imparts different biological profiles and therapeutic applications.

The fundamental difference lies in their core structure. This compound consists of a pyrazole ring directly linked to a pyridine ring, offering significant conformational flexibility. In contrast, pyrazolo[3,4-b]pyridines are rigid, fused bicyclic systems where the pyrazole and pyridine rings share a bond. This structural variance has profound implications for their interaction with the ATP-binding pocket of kinases and their overall pharmacological properties.

Performance Comparison: Kinase Inhibition and Cellular Activity

The following tables summarize quantitative data for representative compounds from both scaffolds, highlighting their primary kinase targets and efficacy in cellular assays.

Table 1: Biological Activity of Phenyl-Pyrazolyl-Pyridine Analogs

Compound IDTarget KinaseIC50 (nM)Cell-based AssayCell LineIC50 (µM)Reference
BIRB 796p38 MAP Kinase38TNF-α productionHuman PBMCs0.08[1][2]
Analogue 1p38α MAP Kinase10N/AN/AN/A[1]
Analogue 2p38α MAP Kinase2N/AN/AN/A[1]

Table 2: Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell-based AssayCell LineIC50 (µM)Reference
Compound 15yTBK10.2AntiproliferationA172 (Glioblastoma)Micromolar range[3]
Compound 9dAMPK (activation)N/AAntiproliferationA549 (Lung Cancer)3.06
C03TRKA56AntiproliferationKm-12 (Colon Cancer)0.304
Glumetinibc-Met4.1AntiproliferationVariousSub-micromolar[4]
OlverembatinibBcr-Abl<1AntiproliferationK562 (Leukemia)Sub-nanomolar[4]

Key Differences in Mechanism of Action and Targeted Pathways

The distinct spatial arrangement of the pyrazole and pyridine rings in these two scaffolds leads to their engagement with different kinase targets and, consequently, distinct signaling pathways.

This compound and the p38 MAP Kinase Pathway

Compounds based on the this compound scaffold are potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[1][2] These inhibitors function by binding to a distinct allosteric site on the kinase, stabilizing a conformation that is incompatible with ATP binding. This unique mechanism of action contributes to their high selectivity and potency.

p38_MAPK_Pathway Environmental Stress Environmental Stress MAPKKK MAPKKK Environmental Stress->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF-2, MEF-2) p38->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Inhibitor This compound Inhibitor->p38

p38 MAPK Signaling Pathway Inhibition
Pyrazolo[3,4-b]pyridines: A Versatile Scaffold for Diverse Kinase Targets

The rigid, fused ring structure of pyrazolo[3,4-b]pyridines makes them excellent mimics of the adenine base of ATP, allowing them to act as competitive inhibitors for a wide range of kinases.[5][6] This versatility has led to their development as inhibitors for various targets, including TANK-binding kinase 1 (TBK1) and AMP-activated protein kinase (AMPK), which are involved in innate immunity and cellular energy homeostasis, respectively.

Kinase_Signaling_Pathways cluster_TBK1 TBK1 Signaling cluster_AMPK AMPK Signaling PRRs Pattern Recognition Receptors (PRRs) TBK1 TBK1 PRRs->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN Inhibitor_TBK1 Pyrazolo[3,4-b]pyridine (e.g., Compound 15y) Inhibitor_TBK1->TBK1 Low_ATP Low ATP/High AMP AMPK AMPK Low_ATP->AMPK mTORC1 mTORC1 AMPK->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Activator_AMPK Pyrazolo[3,4-b]pyridine (e.g., Compound 9d) Activator_AMPK->AMPK

Targeted Kinase Signaling Pathways

Experimental Protocols

Detailed methodologies for the synthesis of representative compounds and a general protocol for in vitro kinase assays are provided below.

Synthesis of this compound

A general synthetic workflow for phenyl-pyrazolyl-pyridines involves the condensation of a hydrazine with a dicarbonyl compound.

Synthesis_Workflow_PhenylPyrazolylPyridine Start Phenylhydrazine + (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Reaction Reflux in Ethanol Start->Reaction Workup Solvent Removal, Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis of this compound

Protocol: To a solution of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in ethanol, methylhydrazine is added. The reaction mixture is heated to reflux for 1 hour. After completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final product.

Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone.[7]

Protocol: To a solution of an α,β-unsaturated ketone in a mixture of DMF and ethanol, a solution of 5-amino-1-phenyl-pyrazole is added at room temperature. The reaction mixture is degassed, and a Lewis acid catalyst such as ZrCl₄ is added. The mixture is stirred vigorously at 95 °C for 16 hours. After completion, the mixture is concentrated, and the product is extracted with chloroform. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[7]

In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory potential of a compound against a specific kinase is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a substrate.[8]

Kinase_Assay_Workflow Preparation Prepare reaction mix: - Kinase - Substrate - Kinase Buffer - Inhibitor (test compound) Incubation1 Pre-incubate at 30°C Preparation->Incubation1 Initiation Add [γ-³²P]ATP to start reaction Incubation1->Initiation Incubation2 Incubate at 30°C for 30 min Initiation->Incubation2 Termination Stop reaction with LDS sample buffer Incubation2->Termination Analysis SDS-PAGE and Autoradiography Termination->Analysis Quantification Quantify substrate phosphorylation and determine IC50 Analysis->Quantification

Workflow for an In Vitro Kinase Assay

Protocol: A reaction solution is prepared containing the protein kinase, a suitable substrate, and the kinase assay buffer. The small-molecule inhibitor is added at varying concentrations. The mixture is pre-incubated at 30°C. The reaction is initiated by the addition of [γ-³²P]ATP. After incubation, the reaction is terminated. The samples are then resolved by SDS-PAGE, and the incorporation of ³²P into the substrate is visualized by autoradiography and quantified to determine the IC50 value of the inhibitor.[8]

Conclusion

The choice between a linked phenyl-pyrazolyl-pyridine scaffold and a fused pyrazolo[3,4-b]pyridine system depends on the specific therapeutic target and desired pharmacological profile. The flexible nature of this compound and its analogs makes them particularly suited for targeting allosteric sites, as exemplified by their potent inhibition of p38 MAP kinase. In contrast, the rigid, ATP-mimetic structure of pyrazolo[3,4-b]pyridines provides a versatile platform for developing competitive inhibitors against a broad range of kinases. Understanding the structural and mechanistic differences between these two important scaffolds is crucial for the rational design of next-generation kinase inhibitors.

References

Head-to-Head Comparison: 4-(1-phenyl-1H-pyrazol-5-yl)pyridine and Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no publicly available experimental data on the inhibitory activity of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine against specific biological targets could be located. Therefore, a direct head-to-head comparison with standard inhibitors, as initially requested, cannot be provided at this time.

The inquiry for a comparative analysis of this compound presupposes the availability of performance data for this compound. However, extensive database searches did not yield any studies detailing its synthesis and subsequent biological evaluation against kinase targets.

While data for the specific compound of interest is unavailable, the chemical scaffold of a phenyl-pyrazole linked to a pyridine ring is characteristic of a class of molecules known as kinase inhibitors. Research on structurally similar compounds suggests that this compound would most likely exhibit inhibitory activity against one or more of the following kinase families:

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in the cellular response to stress and inflammation.

  • c-Met (MET): A receptor tyrosine kinase implicated in cell proliferation, migration, and invasion, and a known target in cancer therapy.

  • Activin-like Kinase 5 (ALK5): A transforming growth factor-beta (TGF-β) type I receptor that plays a crucial role in cell growth, differentiation, and apoptosis.

Potential Signaling Pathway Involvement

Given the likely targets, this compound could potentially interfere with the following signaling cascade. The diagram below illustrates a generalized kinase signaling pathway that is often targeted by inhibitors with similar structural motifs.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (e.g., c-Met) Ligand->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK ALK5 ALK5 Receptor->ALK5 TGF-β Pathway MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factor Transcription Factor (e.g., AP-1) p38_MAPK->Transcription_Factor SMAD SMAD2/3 ALK5->SMAD SMAD4 SMAD4 SMAD->SMAD4 SMAD_Complex SMAD2/3/4 Complex SMAD->SMAD_Complex Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factor->Gene_Expression SMAD4->SMAD_Complex Target_Gene Target Gene Expression SMAD_Complex->Target_Gene Inhibitor This compound (Hypothetical Target) Inhibitor->Receptor e.g., c-Met Inhibitor->p38_MAPK Inhibitor->ALK5

Caption: Hypothetical signaling pathways potentially inhibited by this compound.

Standard Inhibitors for Potential Targets

While a direct comparison is not possible, for the benefit of researchers in this field, the following tables summarize the performance of well-established, standard inhibitors for the likely kinase targets of this compound.

Table 1: Standard Inhibitors of p38α MAP Kinase

InhibitorIC50 (nM)Assay Conditions
SB 20358050Recombinant human p38α, ATP concentration not specified.
Doramapimod (BIRB 796)38Recombinant human p38α, ATP concentration not specified.
VX-74511Recombinant human p38α, ATP concentration not specified.

Table 2: Standard Inhibitors of c-Met Kinase

InhibitorIC50 (nM)Assay Conditions
Crizotinib11Cell-based assay, inhibition of c-Met phosphorylation.
Cabozantinib1.3Cell-free assay, inhibition of c-Met kinase activity.
Tivantinib (ARQ 197)30Cell-free assay, inhibition of c-Met autophosphorylation.

Table 3: Standard Inhibitors of ALK5

InhibitorIC50 (nM)Assay Conditions
SB43154294Cell-free assay, inhibition of ALK5 kinase activity.
RepSox (E-616452)23Cell-free assay, ATP binding to ALK5.
Galunisertib (LY2157299)56Cell-free assay, inhibition of TβRI (ALK5) kinase activity.

Experimental Protocols for Kinase Inhibition Assays

The following are generalized experimental protocols for the types of assays commonly used to determine the inhibitory activity of compounds against kinases like p38α, c-Met, and ALK5.

In Vitro Kinase Inhibition Assay (General Protocol)

  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., p38α, c-Met, or ALK5) is purified. A specific peptide substrate for the kinase is synthesized or obtained commercially.

  • Compound Preparation: The test compound (e.g., this compound) and standard inhibitors are dissolved in a suitable solvent (typically DMSO) to create a stock solution. A series of dilutions are then prepared.

  • Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are combined in a reaction buffer. The test compound or standard inhibitor at various concentrations is added to the reaction mixture. A control reaction without any inhibitor is also run.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.

  • Termination and Detection: The reaction is stopped, typically by adding a stop solution (e.g., phosphoric acid). The phosphorylated substrate is then separated from the unreacted ATP (e.g., using phosphocellulose paper). The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Kinase Inhibitor Profiling

The diagram below outlines a typical workflow for identifying and characterizing a novel kinase inhibitor.

G cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_preclinical Preclinical Phase Compound_Synthesis Compound Synthesis (this compound) High_Throughput_Screening High-Throughput Screening (Kinase Panel) Compound_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Against other kinases) Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Target Engagement, Phenotypic Effects) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models (Efficacy and Toxicology) Cell_Based_Assays->In_Vivo_Studies

Caption: A standard workflow for the discovery and development of a novel kinase inhibitor.

Conclusion

While a definitive, data-driven comparison of this compound with standard inhibitors is not feasible due to the absence of published experimental results for this specific molecule, the information provided on its potential targets and the performance of established inhibitors for those targets offers a valuable resource for researchers. The provided experimental protocols and workflow diagrams serve as a guide for the potential evaluation of this and other novel compounds in the field of kinase inhibitor research. Further investigation, beginning with the synthesis and biological screening of this compound, is necessary to ascertain its specific biological activity and therapeutic potential.

Safety Operating Guide

Safe Disposal of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine, a heterocyclic compound commonly used in research and development.

Disclaimer: This information is based on general procedures for pyrazole-containing compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound and adhere to all applicable federal, state, and local regulations.

Pre-Disposal and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Avoid creating dust when handling the solid compound. Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

  • Container and Labeling:

    • Place the waste this compound in a clearly labeled, sealed, and appropriate waste container.

    • The label should include the full chemical name, any known hazards, and the date of disposal.

  • Waste Characterization:

    • While a specific SDS for this compound was not found, related pyrazole compounds exhibit hazards such as skin and eye irritation, and some are harmful if swallowed.[1][2][3] It is prudent to handle this compound as a hazardous material.

  • Disposal Method:

    • The recommended method of disposal is to use a licensed professional waste disposal service.

    • An alternative, if permitted by local regulations, is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Do not dispose of this chemical down the drain or in regular trash.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol) and then soap and water.

    • Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste along with the chemical.

Summary of Potential Hazards (Based on Related Pyrazole Compounds)

Hazard StatementClassificationPrecautionary Actions
Causes skin irritationSkin IrritantWear protective gloves. If on skin, wash with plenty of water. If irritation occurs, get medical advice.[1][2]
Causes serious eye irritationEye IrritantWear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
May cause respiratory irritationRespiratory IrritantAvoid breathing dust. Use only in a well-ventilated area. If inhaled, move to fresh air.[2]
Harmful if swallowedAcute Oral ToxicityDo not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[2][3]

Disposal Workflow

start Start: Disposal of This compound check_sds Consult Specific SDS and Local Regulations start->check_sds wear_ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat check_sds->wear_ppe prepare_waste Prepare Labeled, Sealed Waste Container wear_ppe->prepare_waste disposal_choice Select Disposal Method prepare_waste->disposal_choice prof_disposal Licensed Professional Waste Disposal Service disposal_choice->prof_disposal Recommended incineration Dissolve in Combustible Solvent and Incinerate (if permitted) disposal_choice->incineration Alternative (Check Regulations) decontaminate Decontaminate Work Area and Equipment prof_disposal->decontaminate incineration->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(1-phenyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-(1-phenyl-1H-pyrazol-5-yl)pyridine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of related pyridine and pyrazole derivatives and are intended to ensure the safe handling, use, and disposal of this compound.

Hazard Summary and Precautionary Data
Hazard CategoryPrecautionary StatementCitations
Acute Oral Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[2][3][4][5][6]
Skin Corrosion/Irritation Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice.[2][5][6][8]
Serious Eye Damage/Irritation Causes serious eye irritation. Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[2][3][4][5][6][8]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area or in a chemical fume hood.[2][4][5][6]
Flammability (for Pyridine) Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][7]

Operational Plan: Handling and Disposal

Adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to minimize exposure.[9][10][11]

  • Eye and Face Protection : Chemical safety goggles that meet ANSI Z.87.1 standards are required.[12] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12][13]

  • Hand Protection : Chemical-resistant gloves are mandatory. Given the pyridine component, butyl rubber or similar resistant gloves are recommended.[1] Nitrile gloves may offer short-term protection but should be checked for compatibility.[12][14] Always inspect gloves before use and wash hands after removal.

  • Body Protection : A fully buttoned, flame-resistant lab coat should be worn.[12][13] Closed-toe shoes are required, and long pants should be worn to cover all skin.[12][13]

  • Respiratory Protection : All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[1][2][14][15] If a fume hood is not available or if aerosol generation is likely, a respirator may be necessary.[12]

Experimental Workflow: Step-by-Step Guidance
  • Preparation :

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.[1]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required personal protective equipment as detailed above.

  • Handling :

    • Dispense the chemical within the fume hood, keeping the container tightly sealed when not in use.[2][15]

    • Use spark-proof tools if the compound is handled in larger quantities or with flammable solvents.[7][16]

    • Avoid the formation of dust and aerosols.[2][5]

    • In case of a spill, immediately alert others and follow your institution's spill response procedures. For small spills, use an inert absorbent material like vermiculite or sand, and collect it in a sealed container for disposal.[14][16]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.[1][7][14][15][17]

    • Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents and acids.[1][7]

    • The storage area should be clearly labeled and secured.

Disposal Plan
  • Waste Collection : All waste containing this compound, including contaminated consumables, must be collected in a designated, properly labeled hazardous waste container.[1]

  • Disposal Procedure : Do not dispose of this chemical down the drain.[7][14] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific disposal instructions.[5][14][16]

  • Container Decontamination : Empty containers should be decontaminated or disposed of as hazardous waste.[16]

Workflow Visualization

The following diagram illustrates the key stages of the safe handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe dispense 4. Dispense Chemical in Fume Hood don_ppe->dispense Proceed to Handling experiment 5. Perform Experiment dispense->experiment collect_waste 6. Collect Waste in Designated Container experiment->collect_waste Post-Experiment spill Spill? experiment->spill decontaminate 7. Decontaminate Work Area & Equipment collect_waste->decontaminate dispose 8. Dispose of Waste (Follow EHS) decontaminate->dispose spill->collect_waste No spill_response Execute Spill Response Protocol spill->spill_response Yes

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.